molecular formula C18H26ClN3O2 B12399650 Saxagliptin-13C,d2 (hydrochloride)

Saxagliptin-13C,d2 (hydrochloride)

Cat. No.: B12399650
M. Wt: 354.9 g/mol
InChI Key: TUAZNHHHYVBVBR-KIZCCTKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saxagliptin-13C,d2 (hydrochloride) is a useful research compound. Its molecular formula is C18H26ClN3O2 and its molecular weight is 354.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Saxagliptin-13C,d2 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Saxagliptin-13C,d2 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H26ClN3O2

Molecular Weight

354.9 g/mol

IUPAC Name

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride

InChI

InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1/i3D2,16+1;

InChI Key

TUAZNHHHYVBVBR-KIZCCTKRSA-N

Isomeric SMILES

[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#N)[13C](=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N)[2H].Cl

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl

Origin of Product

United States

Foundational & Exploratory

Saxagliptin-13C,d2 Hydrochloride: Technical Reference & Bioanalytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Saxagliptin-13C,d2 hydrochloride is a highly specific stable isotope-labeled (SIL) internal standard (IS) designed for the precise quantification of Saxagliptin in biological matrices using LC-MS/MS. By incorporating one Carbon-13 (


C) and two Deuterium (

H or D) atoms, this compound provides a mass shift of +3 Da relative to the unlabeled drug. This shift is sufficient to avoid isotopic interference (cross-talk) while maintaining physicochemical properties nearly identical to the analyte, ensuring accurate correction for matrix effects, extraction efficiency, and ionization variability.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification
  • Chemical Name: (1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-6-

    
    C-6,6-d
    
    
    
    -3-carbonitrile, monohydrochloride.
  • CAS Number: 2699827-95-5 (Generic for labeled form).

  • Appearance: White to off-white solid.

  • Solubility: Soluble in Methanol, DMSO, and Water.

Molecular Structure

The labeling pattern is critical for mass spectrometry method development. In the most common commercial synthesis (e.g., Cayman Chemical, Alsachim), the stable isotopes are located on the azabicyclo[3.1.0]hexane ring.

  • Label Position:

    • 
      C:  Position 6 of the azabicyclo ring (the bridgehead carbon).
      
    • D

      
      :  The two protons attached to the C6 position are replaced by Deuterium.
      
Molecular Weight & Formula Analysis

The following data distinguishes the free base (active moiety) from the salt form (weighed substance).

PropertyUnlabeled Saxagliptin (HCl)Saxagliptin-13C,d2 (HCl)
Molecular Formula


Average MW (Salt) 351.87 g/mol 354.89 g/mol
Monoisotopic Mass (Free Base) 315.1947 Da318.2130 Da
Precursor Ion

316.2 m/z319.2 m/z

Critical Note: When preparing stock solutions, you must use the Salt MW (354.89) to calculate the concentration of the free base. Conversion Factor:


.

Part 2: Physicochemical Properties & Stability

Stability in Solution

Saxagliptin is known to undergo intramolecular cyclization to form a cyclic amidine metabolite (cis-cyclic amidine) under stressed conditions.

  • Storage: Store solid at -20°C under desiccated conditions.

  • Solution Stability: Stock solutions in Methanol are stable for >1 month at -20°C. Avoid leaving in aqueous buffers at room temperature for extended periods (>24 hours).

Isotopic Stability

The deuterium labels at the C6 position of the azabicyclo ring are non-exchangeable in protic solvents. This offers a significant advantage over labels placed on heteroatoms (N-D or O-D), which would exchange with the mobile phase and compromise the signal.

Part 3: Application in Bioanalysis (LC-MS/MS)

The Role of Internal Standards

In quantitative bioanalysis, the IS corrects for:

  • Extraction Recovery: Loss of analyte during protein precipitation or SPE.

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting phospholipids.

  • Injection Variability: Minor fluctuations in injection volume.

Mass Spectrometry Transitions (MRM)

The choice of MRM transitions depends on the fragmentation pathway. Saxagliptin typically fragments by cleaving the amide bond between the adamantane moiety and the azabicyclo ring.

Fragmentation Logic:

  • Parent Ion: 319.2 m/z (

    
    )
    
  • Primary Fragment: The charge is retained on the adamantane amine portion (1-amino-3-hydroxyadamantane).

  • Implication: Since the label is on the azabicyclo ring, the primary fragment (adamantane) is unlabeled .

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Note
Saxagliptin 316.2180.222-28Adamantane fragment
Saxagliptin-13C,d2 319.2 180.2 22-28Mass Shift in Q1 only
Alternative IS319.2139.135If monitoring labeled fragment

Expert Insight: Using the transition 319.2


 180.2 is valid because the Q1 selection isolates the labeled parent. Even though the Q3 fragment is identical to the unlabeled drug, the chromatographic co-elution and Q1 specificity ensure accurate quantification.

Part 4: Validated Experimental Protocol

Reagents[1]
  • Matrix: Human Plasma (K2EDTA).

  • Extraction Solvent: Acetonitrile (ACN).[1]

  • Mobile Phase A: 10mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile:Methanol (50:50).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50

    
    L of plasma into a 1.5 mL tube.
    
  • IS Addition: Add 10

    
    L of Saxagliptin-13C,d2 working solution (500 ng/mL in 50% MeOH). Vortex gently.
    
  • Precipitation: Add 200

    
    L of ACN. Vortex vigorously for 2 minutes.
    
  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100

    
    L of supernatant to a vial and dilute with 100 
    
    
    
    L of Mobile Phase A (to match initial mobile phase composition).
LC-MS/MS Conditions
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 50 x 2.1 mm, 3.5

    
    m.
    
  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: 10%

      
       90% B
      
    • 2.5 - 3.5 min: 90% B

    • 3.5 - 3.6 min: 90%

      
       10% B
      
    • 3.6 - 5.0 min: 10% B (Re-equilibration)

Part 5: Visualization of Workflows

Fragmentation Pathway

This diagram illustrates the specific cleavage point and why the Q3 mass remains 180.2 for the IS when the label is on the azabicyclo ring.

SaxagliptinFragmentation cluster_legend Key Mechanism Parent Saxagliptin-13C,d2 (Protonated) [M+H]+ = 319.2 m/z (Label on Azabicyclo Ring) Transition Collision Induced Dissociation (CID) Parent->Transition Amide Bond Cleavage Fragment1 Adamantyl Fragment (Charge Retained) m/z = 180.2 (UNLABELED) Transition->Fragment1 Primary Ion (Detected in Q3) Fragment2 Azabicyclo Fragment (Neutral Loss) Mass = ~139 Da (CONTAINS 13C, d2) Transition->Fragment2 Neutral Loss Text The label is located on the leaving group (Azabicyclo). Q1 separates IS from Analyte. Q3 is common to both.

Caption: MS/MS fragmentation pathway of Saxagliptin-13C,d2 showing the loss of the labeled moiety.

Bioanalytical Workflow

A self-validating workflow ensuring data integrity.

BioanalyticalWorkflow Sample Biological Sample (Plasma/Serum) IS_Add Add IS: Saxagliptin-13C,d2 (Corrects Volume/Matrix) Sample->IS_Add Extract Protein Precipitation (Acetonitrile) IS_Add->Extract Centrifuge Centrifugation (Remove Proteins) Extract->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS RT: ~2.8 min Data Quantification Ratio: Area(Analyte) / Area(IS) MS->Data

Caption: Step-by-step bioanalytical workflow for Saxagliptin quantification using IDMS.

References

  • Parekh, J. M., et al. (2012). Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma. Journal of Chromatography B, 889, 77-86. Retrieved from [Link]

  • Sridhar, L., et al. (2014). LC-ESI-MS/MS studies on saxagliptin and its forced degradation products. Analytical Methods, 6(20), 8212-8221. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

solubility of Saxagliptin-13C,d2 hydrochloride in methanol and water

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Saxagliptin-¹³C,d₂ Hydrochloride in Methanol and Water

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Saxagliptin-¹³C,d₂ hydrochloride, a critical isotopically labeled internal standard used in pharmacokinetic and metabolic studies of Saxagliptin. We delve into the solubility profiles in two common laboratory solvents: methanol, a polar organic solvent, and water, the universal biological solvent. This document synthesizes publicly available data, explains the physicochemical principles governing solubility, and provides detailed, field-proven protocols for empirical solubility determination. For the purposes of this guide, the solubility of the isotopically labeled Saxagliptin-¹³C,d₂ hydrochloride is considered functionally identical to its non-labeled counterpart, Saxagliptin hydrochloride. The minor increase in molecular weight due to the inclusion of one ¹³C atom and two deuterium atoms does not significantly alter the intermolecular forces that dictate solubility. This principle is widely accepted in the field of isotopic labeling for drug development and metabolic research.[1][2][3]

Introduction to Saxagliptin and the Importance of Solubility

Overview of Saxagliptin

Saxagliptin is a potent, orally active hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[4][5] It functions as a highly selective, reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[6][7] By inhibiting DPP-4, Saxagliptin prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1), thereby increasing insulin secretion and reducing glucagon levels in a glucose-dependent manner.[4][8]

The Role of Saxagliptin-¹³C,d₂ Hydrochloride in Research

Saxagliptin-¹³C,d₂ hydrochloride serves as a stable isotope-labeled internal standard for bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). The deliberate increase in mass allows for its clear differentiation from the unlabeled drug in biological matrices, ensuring accurate quantification in pharmacokinetic and drug metabolism studies.

The Critical Nature of Solubility Data

Solubility is a fundamental physicochemical property that profoundly impacts a drug's lifecycle.[9] For researchers and drug development professionals, accurate solubility data is indispensable for:

  • Analytical Method Development: Preparing stock solutions and standards for methods like High-Performance Liquid Chromatography (HPLC) requires solvents that can fully dissolve the analyte at a known concentration.[10][11]

  • Formulation Science: Understanding aqueous solubility is paramount for developing oral dosage forms and predicting bioavailability.[9]

  • In Vitro and In Vivo Assays: Biological screens and cell-based assays necessitate dissolving the compound in aqueous buffers, often with a co-solvent, without precipitation.

Core Physicochemical Properties

A foundational understanding of Saxagliptin's properties provides context for its solubility behavior. The hydrochloride salt form is specifically designed to enhance aqueous solubility and stability.

PropertyValue (Saxagliptin HCl)Value (Saxagliptin-¹³C,d₂ HCl)Source
Molecular Formula C₁₈H₂₅N₃O₂ • HClC₁₇¹³CH₂₃D₂N₃O₂ • HCl[12][13]
Molecular Weight 351.9 g/mol ~354.9 g/mol [12][13]
Appearance White to off-white crystalline powderOff-white solid[14][15]
pKa (Basic Apparent) 8.65~8.65[16]
Water Solubility Sparingly Soluble to Highly Soluble (pH dependent)Sparingly Soluble to Highly Soluble (pH dependent)[4][8][12][14]
Methanol Solubility Soluble / Freely SolubleSoluble / Freely Soluble[8][17]

Solubility Profile in Methanol

Methanol is a polar protic solvent widely used in analytical chemistry for preparing stock solutions of drug candidates due to its ability to dissolve a broad range of organic molecules.

Quantitative Solubility Data

Published data describes the solubility of Saxagliptin in methanol with qualitative terms such as "soluble" and "freely soluble".[8][17] While a precise numerical value is not consistently reported across the literature, it is reliably used for creating concentrated stock solutions for analytical purposes, such as in the development of RP-HPLC methods.[18] For practical laboratory work, its solubility is sufficient for creating stock solutions in the range of 1-10 mg/mL.

Mechanistic Rationale for Methanol Solubility

The high solubility of Saxagliptin hydrochloride in methanol is driven by favorable intermolecular interactions:

  • Hydrogen Bonding: The hydroxyl (-OH) group of methanol can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxyl, amine, and nitrile functional groups of the Saxagliptin molecule.

  • Polarity Match: As a polar molecule, methanol effectively solvates the polar regions of Saxagliptin and its hydrochloride salt form.

Solubility Profile in Water

Aqueous solubility is arguably the most critical parameter, as it directly relates to the drug's behavior in a biological system. The solubility of Saxagliptin hydrochloride in aqueous media is complex and highly dependent on environmental conditions.

Quantitative Solubility Data & The Influence of pH

There are notable discrepancies in the reported aqueous solubility of Saxagliptin, ranging from "sparingly soluble" at 2.26 mg/mL to "highly soluble".[4][14] A product information sheet from a commercial supplier specifies a solubility of approximately 2 mg/mL in PBS at a pH of 7.2, while another indicates a much higher value of 70 mg/mL in water.[12][19]

This variability is primarily explained by the influence of pH. The basic amine group on Saxagliptin has a pKa of approximately 8.65.[16]

  • At acidic to neutral pH (below pKa): The amine group is protonated (R-NH₃⁺), forming the highly polar hydrochloride salt, which readily interacts with water molecules, leading to higher solubility. A public assessment report notes that the dihydrate form is "highly soluble in water and buffer over a wide pH range".[14]

  • At alkaline pH (above pKa): The amine group is deprotonated (R-NH₂), resulting in the less polar free base form, which has significantly lower aqueous solubility.

Therefore, researchers must control and report the pH when determining and utilizing aqueous solubility data.

Impact of Salt Form and Polymorphism

The solid-state form of the active pharmaceutical ingredient (API) significantly affects its solubility. Saxagliptin hydrochloride is known to exist in different crystalline polymorphs and hydrate forms, such as the monohydrochloride dihydrate.[9][14] Each form possesses a unique crystal lattice energy, which must be overcome for dissolution to occur, resulting in different measured solubilities. It is crucial for researchers to be aware of the specific form of the material they are working with.

Experimental Protocol: Shake-Flask Method for Solubility Determination

To ensure trustworthy and reproducible results, a standardized protocol is essential. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Step-by-Step Methodology
  • Preparation: Add an excess amount of Saxagliptin-¹³C,d₂ hydrochloride to a known volume of the selected solvent (e.g., methanol, or a specific aqueous buffer of known pH) in a glass vial.

    • Causality: Using an excess of solid material ensures that a saturated solution is achieved, which is the definition of thermodynamic solubility.

  • Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25 °C) using a mechanical shaker or rotator for a predetermined period (typically 24-48 hours).

    • Causality: Prolonged agitation ensures that the system reaches equilibrium between the dissolved and undissolved solid. Constant temperature is critical as solubility is temperature-dependent.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Subsequently, withdraw a sample of the supernatant using a syringe and filter it through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles.

    • Causality: Filtration is a critical self-validating step. Failure to remove all suspended solids will lead to a gross overestimation of solubility.

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase or solvent. Analyze the concentration of the dissolved Saxagliptin in the diluted sample using a validated analytical method, such as RP-HPLC with UV detection.[10][11]

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or µg/mL.

Visualization of the Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess Saxagliptin-¹³C,d₂ HCl B Add known volume of solvent (Methanol/Buffer) A->B C Seal vial & agitate (24-48h at 25°C) B->C D Filter supernatant (e.g., 0.22 µm syringe filter) C->D E Accurately dilute clear filtrate D->E F Analyze concentration by validated HPLC method E->F G Calculate solubility (mg/mL) F->G

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification Workflow

A validated analytical method is required to quantify the dissolved analyte from the solubility experiment. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and reliable technique.

Typical RP-HPLC Method Parameters
  • Column: Grace C18 (250mm x 4.6mm, 5 µm particle size) or equivalent.[10][11]

  • Mobile Phase: A mixture of an organic solvent and an aqueous buffer. A common mobile phase is Methanol:Water (80:20, v/v).[10][11]

  • Flow Rate: 0.8 - 1.0 mL/min.[10]

  • Detection: UV spectrophotometer at ~212 nm.[10][11]

  • Quantification: Performed by creating a calibration curve from standards of known concentration and comparing the peak area of the unknown sample.

Visualization of the Analytical Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare standards & samples (diluted filtrate) D Inject standards to create calibration curve A->D E Inject unknown sample A->E B Prepare mobile phase (e.g., 80:20 Methanol:Water) C Equilibrate C18 Column & HPLC System B->C C->D C->E H Quantify concentration against calibration curve D->H F Detect analyte by UV (212 nm) E->F G Integrate peak area of analyte F->G G->H

Caption: General workflow for RP-HPLC based quantification.

Conclusion

Saxagliptin-¹³C,d₂ hydrochloride exhibits excellent solubility in methanol, making it an ideal solvent for preparing concentrated stock solutions for analytical applications. Its aqueous solubility is more complex, demonstrating a strong dependence on pH due to the ionization of its primary amine functional group. It is sparingly soluble under neutral to alkaline conditions but highly soluble in acidic environments. Researchers must pay close attention to pH, temperature, and the specific solid-state form (polymorph/hydrate) of the material to ensure accurate and reproducible solubility results. The protocols and principles outlined in this guide provide a robust framework for professionals working with this important compound.

References

  • PDB-101. (n.d.). Saxagliptin - Diabetes Mellitus. RCSB PDB. [Link]

  • Zinjad, S. S., Patel, S. G., Gaikwad, D. D., & Jadhav, S. L. (2019). Analytical Method Development of Saxagliptin HCl by RP-HPLC. Journal of Drug Delivery and Therapeutics, 9(4), 274-278. [Link]

  • College ter Beoordeling van Geneesmiddelen. (2019). Public Assessment Report: Saxagliptine Sandoz 2.5 mg and 5 mg film-coated tablets. Geneesmiddeleninformatiebank. [Link]

  • Zinjad, S. S., et al. (2019). Analytical Method Development of Saxagliptin HCl by RP-HPLC. ResearchGate. [Link]

  • ResearchGate. (n.d.). Chemical structure of saxagliptin. [Link]

  • Zinjad, S. S., et al. (2020). Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • Pathak, S., & Bansal, K. (2021). analytical methods of saxagliptin a dpp-4 inhibitor: a review. International Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Saxagliptin hydrochloride Properties. CompTox Chemicals Dashboard. [Link]

  • Al-Othman, A. M., et al. (2021). Response Surface Methodology in Spectrophotometric Estimation of Saxagliptin, Derivatization with MBTH and Ninhydrin. Journal of Young Pharmacists. [Link]

  • National Center for Biotechnology Information. (n.d.). Saxagliptin Hydrochloride. PubChem Compound Database. [Link]

  • ClinPGx. (n.d.). saxagliptin. [Link]

  • Allmpus. (n.d.). HYDROXY SAXAGLIPTIN-13C,D2 HYDROCHLORIDE. [Link]

  • National Center for Biotechnology Information. (n.d.). Saxagliptin. PubChem Compound Database. [Link]

  • Mishra, A., & Brindle, K. M. (2021). Isotope Enhanced Approaches in Metabolomics. Metabolites. [Link]

  • Solubility of Things. (n.d.). Future Directions and Innovations in Isotope Research. [Link]

  • Google Patents. (n.d.). US8410288B2 - Polymorphs of Saxagliptin hydrochloride and processes for preparing them.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). saxagliptin. [Link]

  • Rasul, A., et al. (2022). Assessment of suitability of saxagliptin hydrochloride for development of controlled release parenteral formulation by preformulation studies. ResearchGate. [Link]

  • Allmpus. (n.d.). saxagliptin hydrochloride dihydrate. [Link]

  • Kushwaha, A. S., et al. (2022). Formulation and Evaluation of Floating Microspheres of Saxagliptin. World Journal of Pharmaceutical Research. [Link]

  • Opella, S. J., & Marassi, F. M. (2012). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Isotopes for NMR in Biological Solids. [Link]

  • Lumen Learning. (n.d.). Use of Isotopes. Introductory Chemistry. [Link]

  • Google Patents. (n.d.). WO2013179307A2 - Stabilized pharmaceutical compositions of saxagliptin.
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Formulation and Evaluation of Bilayer Tablet of Saxagliptin. [Link]

  • Cali, J. J., & Anderson, N. L. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Expert Review of Proteomics. [Link]

  • ResearchGate. (2025). The Enhancement of solubility and dissolution rate of saxagliptine hydrochloride by solid dispersion technique. [Link]

Sources

Saxagliptin-13C,d2 hydrochloride CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standard for Bioanalytical Quantitation

Executive Summary & Chemical Identity

Saxagliptin-13C,d2 hydrochloride is a stable isotope-labeled isotopologue of the dipeptidyl peptidase-4 (DPP-4) inhibitor Saxagliptin.[1][2] It is engineered specifically as an Internal Standard (IS) for the precise quantitation of Saxagliptin in biological matrices (plasma, serum, urine) via LC-MS/MS.

The incorporation of one Carbon-13 atom and two Deuterium atoms provides a mass shift of +3 Da relative to the unlabeled analyte. This shift is sufficient to avoid isotopic interference (cross-talk) from the natural abundance M+3 isotopes of the analyte, while maintaining chromatographic behavior nearly identical to the parent drug—a critical requirement for correcting matrix effects and ionization suppression.

Core Identifiers
ParameterSpecification
Product Name Saxagliptin-13C,d2 hydrochloride
CAS Number 2699827-95-5
Unlabeled Parent CAS 709031-78-7 (HCl salt)
Chemical Formula C₁₇[¹³C]H₂₃D₂N₃O₂[1][2][3][4][5][6][7][8] • HCl
Molecular Weight ~354.9 g/mol (Free base + HCl)
Appearance White to off-white solid
Solubility Soluble in Methanol, DMSO, Water
Isotopic Purity ≥99% deuterated forms (d1-d2); typically ≥99% ¹³C
Structural Configuration

The labeling occurs on the azabicyclo[3.1.0]hexane ring system (specifically position 6), ensuring metabolic stability and preventing deuterium exchange with the solvent, which is a common failure mode in labile deuterated standards.

Safety Data Sheet (SDS) Analysis

Note: While specific toxicological data for the isotope-labeled variant is often extrapolated from the parent compound, the following hazards are established for Saxagliptin Hydrochloride and apply to the labeled standard.

Hazard Identification (GHS Classification)

Signal Word: DANGER

Hazard ClassCategoryHazard Statement
STOT - Repeated Exposure Category 1H372: Causes damage to organs through prolonged or repeated exposure.[9]
Reproductive Toxicity Category 2H361: Suspected of damaging fertility or the unborn child.[9]
Carcinogenicity Category 2H351: Suspected of causing cancer.[9]
Skin Sensitization Category 1H317: May cause an allergic skin reaction.[9]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[9]
Handling & Storage Protocols
  • Engineering Controls: Use only in a chemical fume hood. Ensure safety showers and eye wash stations are accessible.

  • Personal Protective Equipment (PPE):

    • Respiratory: NIOSH-approved N95 or P100 respirator if dust formation is possible.

    • Skin: Nitrile rubber gloves (min thickness 0.11 mm).

    • Eyes: Tightly fitting safety goggles.[10]

  • Storage Conditions:

    • Temperature: -20°C (Desiccate).

    • Stability: Hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent hydrolysis or degradation.

Technical Application: LC-MS/MS Methodology

Experimental Workflow Diagram

The following diagram outlines the critical path for bioanalysis, highlighting the self-validating QC steps.

LCMS_Workflow Sample Biological Matrix (Plasma/Serum) IS_Add Add IS Spike (Saxagliptin-13C,d2) Sample->IS_Add Normalization Precip Protein Precipitation (Acetonitrile/MeOH) IS_Add->Precip Matrix Cleanup Centrifuge Centrifugation (10,000 x g, 10 min) Precip->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC UPLC Separation (C18 Column) Supernatant->LC Injection MS MS/MS Detection (ESI+, MRM) LC->MS Elution Data Quantitation (Ratio Analyte/IS) MS->Data Signal Processing Data->IS_Add QC Check: IS Var < 5%

Caption: Figure 1. Self-validating bioanalytical workflow. The dashed red line represents the critical QC checkpoint where Internal Standard variability monitors extraction efficiency.

Preparation of Standards

Expert Insight: Do not store aqueous working solutions for >24 hours. Saxagliptin can undergo cyclization (diketopiperazine formation) in aqueous solution, even if the label is stable.

  • Primary Stock (1 mg/mL): Dissolve 1 mg Saxagliptin-13C,d2 HCl in 1 mL Methanol. Store at -80°C.

  • Working IS Solution (100 ng/mL): Dilute Primary Stock in 50:50 Acetonitrile:Water. Prepare fresh daily.

Mass Spectrometry Parameters (MRM)

The following transitions are typical. You must tune your specific instrument (e.g., Sciex Triple Quad or Thermo Altis) for optimal Collision Energy (CE).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Saxagliptin (Unlabeled) 316.2 [M+H]⁺180.23022
Saxagliptin-13C,d2 (IS) 319.2 [M+H]⁺ 183.2 3022

Note: The product ion m/z 180.2 corresponds to the adamantyl fragment. The label is retained in the fragment if it is on the adamantane or the specific bicyclic core depending on the fragmentation pathway chosen. Ensure the transition selected retains the heavy isotopes.

Mechanistic Context: DPP-4 Inhibition

Understanding the target biology ensures the assay range covers biologically relevant concentrations (typically 0.1 – 100 ng/mL for Saxagliptin).

Saxagliptin is a reversible, competitive inhibitor of DPP-4.[4][6] It forms a covalent enzyme-inhibitor complex that slowly dissociates. The stability of the 13C,d2 standard is crucial here because it must mirror the parent drug's behavior during the harsh protein precipitation steps often required to break drug-protein binding in plasma.

DPP4_Mechanism Incretins Incretins (GLP-1, GIP) Degradation Inactive Metabolites Incretins->Degradation Rapid Hydrolysis Insulin Increased Insulin Release Incretins->Insulin Stimulates DPP4 DPP-4 Enzyme (Active) DPP4->Incretins Catalyzes Complex Enzyme-Inhibitor Complex DPP4->Complex Inhibition Saxa Saxagliptin (Inhibitor) Saxa->DPP4 Competitive Binding Complex->Incretins Prevents Breakdown

Caption: Figure 2. Mechanism of Action. Saxagliptin inhibits DPP-4, preserving incretin hormones (GLP-1) which signal insulin release. The assay measures the circulating inhibitor concentration.

References

  • Parekh, J. M., et al. (2012). Development and validation of a sensitive LC-MS/MS method for the determination of saxagliptin in human plasma. Journal of Chromatography B, 902, 1-8. Retrieved from [Link]

  • Bristol-Myers Squibb. (2009). Onglyza (saxagliptin) Prescribing Information. Retrieved from [Link]

Sources

Technical Guide: Stability Assessment of Saxagliptin-13C,d2 Hydrochloride in Frozen Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Saxagliptin-13C,d2 hydrochloride serves as the critical Stable Isotope Labeled Internal Standard (SIL-IS) for the bioanalytical quantification of Saxagliptin. While SIL-ISs are generally assumed to mimic the analyte's stability, Saxagliptin presents a unique challenge: spontaneous intramolecular cyclization to form a cyclic amidine metabolite.

This guide details the validation of Saxagliptin-13C,d2 stability in frozen plasma, complying with FDA M10 Bioanalytical Method Validation guidelines. It addresses the specific chemical instability of the adamantane-based DPP-4 inhibitor class and provides a rigorous protocol to ensure the integrity of your LC-MS/MS assays.

Part 1: The Chemical Challenge – Intramolecular Cyclization

The stability of Saxagliptin (and its isotopolog Saxagliptin-13C,d2) is compromised not by enzymatic degradation alone, but by a chemical instability inherent to its structure. The primary amine on the methanopyrrolidine ring nucleophilically attacks the nitrile group on the adamantane cage, forming a Cyclic Amidine (and potentially its epimers).

This reaction is pH-dependent and temperature-sensitive. In frozen plasma, while the reaction rate slows, it does not stop completely. If the IS degrades at a different rate than the analyte (due to isotope effects, though rare in this position), or if the degradation product interferes isobarically, quantification will fail.

Mechanism of Degradation[1]

SaxagliptinDegradation Figure 1: Spontaneous Cyclization of Saxagliptin-13C,d2 to Cyclic Amidine Saxagliptin Saxagliptin-13C,d2 (Linear Form) Intermediate Nucleophilic Attack (Amine -> Nitrile) Saxagliptin->Intermediate pH > 7.0 Spontaneous CyclicAmidine Cyclic Amidine-13C,d2 (Degradant) Intermediate->CyclicAmidine Cyclization

Figure 1: The primary amine attacks the nitrile group, forming a stable cyclic amidine structure. This conversion is accelerated in basic or neutral conditions.

Part 2: Experimental Design for Stability Assessment

To validate the stability of Saxagliptin-13C,d2 in frozen plasma, you must decouple Matrix Stability (the IS in the presence of plasma enzymes/pH) from Stock Stability .

The "Self-Validating" Protocol

This protocol uses a bracketing approach where stored samples are compared against freshly prepared calibration standards.

Phase A: Stock Solution Stability (The Foundation)

Before testing plasma, ensure the IS stock (usually in MeOH or ACN) is stable.

  • Storage: -20°C or -70°C.

  • Critical Step: Saxagliptin stocks should be prepared in acidified methanol (e.g., 0.1% Formic Acid or Acetic Acid) to prevent cyclization during storage.

Phase B: Matrix Stability (Frozen Plasma)

This experiment determines if the IS remains intact during the storage duration of study samples.

Workflow Diagram:

StabilityWorkflow Figure 2: Stability Validation Workflow for Frozen Plasma Samples Start Start: IS Spiking Split Split into Aliquots Start->Split Freeze Freeze (-20°C / -70°C) Split->Freeze Timepoints Storage Duration (1, 3, 6 Months) Freeze->Timepoints Extract Extraction (LLE/SPE) Freeze->Extract Control (No FT) FT Freeze-Thaw Cycles (Min 3 Cycles) Timepoints->FT FT->Extract Analysis LC-MS/MS Analysis Extract->Analysis Comparison Compare vs. Fresh IS Analysis->Comparison

Detailed Step-by-Step Methodology

Objective: Demonstrate that Saxagliptin-13C,d2 does not degrade >15% when stored in frozen plasma.

  • Preparation of Stability QCs:

    • Spike blank human plasma with Saxagliptin-13C,d2 at two concentrations: Low QC (3x LLOQ) and High QC (80% ULOQ).

    • Note: Even though it is an IS, validating it at different concentrations ensures no concentration-dependent degradation kinetics.

  • Freeze-Thaw (F/T) Cycles:

    • Aliquot QCs into cryotubes.

    • Cycle 1: Freeze at -70°C for ≥24 hours. Thaw unassisted at room temperature.

    • Cycle 2 & 3: Refreeze for ≥12 hours, then thaw.

    • Crucial: Do not refreeze partially thawed samples.

  • Long-Term Frozen Stability:

    • Store aliquots at -20°C and -70°C.

    • Pull points at 1 month, 3 months, and 6 months (or matching study duration).

  • Bench-Top Stability:

    • Keep thawed plasma spiked with IS on the bench for 4–24 hours (covering the extraction window).

    • Risk: This is the highest risk period for cyclization if the plasma pH is neutral/basic.

  • Quantification:

    • Prepare a Fresh Calibration Curve using fresh IS working solution.

    • Extract the stability samples and the fresh standards simultaneously.

    • Calculate the IS peak area response.

Part 3: Data Analysis & Acceptance Criteria

Do not rely solely on the IS/Analyte ratio, as the analyte in the QC might degrade at the same rate. You must evaluate the Absolute Peak Area of the IS.

Stability Calculation Table
ParameterCalculation FormulaAcceptance Criteria (FDA M10)
% Stability

85% – 115%
% CV

≤ 15%
Trend Analysis Plot % Stability vs. TimeNo significant negative slope

Critical Failure Mode: If you observe a new peak in the chromatogram (usually eluting earlier on C18 columns) with a mass transition of [M+H]+ - 17 (loss of ammonia) or simply an isomer transition, this confirms cyclization.

Part 4: Mitigation Strategies

If stability fails (recovery < 85%), implement these corrective actions immediately:

  • Acidification of Plasma:

    • Add 5% v/v of 10% Formic Acid to the plasma immediately upon collection or spiking.

    • Mechanism:[1][2][3][4][5] Protonation of the primary amine (

      
      ) prevents the nucleophilic attack on the nitrile group.
      
  • Temperature Control:

    • Process all samples on an ice bath (4°C).

    • Strictly limit bench-top time.

  • Solvent Choice:

    • Ensure the IS working solution is prepared in 50:50 Water:Acetonitrile with 0.1% Formic Acid . Avoid pure methanol for long-term storage of the primary amine form.

References

  • U.S. Food and Drug Administration (FDA). (2022).[4][6] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • Augeri, D. J., et al. (2005). Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes.[7] Journal of Medicinal Chemistry, 48(15), 5025-5037.[7] [Link]

  • Scheeren, L. E., et al. (2015). Stability indicating RP-LC-PDA method for the quantitative analysis of saxagliptin in pharmaceutical dosage form. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • European Medicines Agency (EMA). (2011). Assessment Report: Onglyza (Saxagliptin). Procedure No. EMEA/H/C/001039. [Link]

Sources

Methodological & Application

Application Note: Optimized MRM Transitions for High-Sensitivity Quantification of Saxagliptin and Saxagliptin-¹³C,d₂ using Positive ESI LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the development and optimization of Multiple Reaction Monitoring (MRM) transitions for the quantitative analysis of Saxagliptin and its stable isotope-labeled internal standard (SIL-IS), Saxagliptin-¹³C,d₂. Utilizing a triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source, this guide details the systematic optimization of key instrument parameters, including Declustering Potential (DP) and Collision Energy (CE), to achieve maximum sensitivity and specificity. The principles behind each experimental choice are explained to provide researchers with a robust framework for developing high-performance bioanalytical methods in accordance with regulatory guidelines.[1][2][3][4]

Introduction: The Need for Precise Saxagliptin Quantification

Saxagliptin is an oral hypoglycemic agent and a potent, selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, widely prescribed for the treatment of type 2 diabetes mellitus. Accurate and precise quantification of Saxagliptin in biological matrices such as human plasma is critical for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies throughout the drug development pipeline.[5][6]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for bioanalysis due to its superior sensitivity, selectivity, and speed.[7] The MRM mode on a triple quadrupole mass spectrometer provides exceptional specificity by monitoring a unique precursor-to-product ion transition for the target analyte.[8][9][10] The use of a SIL-IS, such as Saxagliptin-¹³C,d₂, is the gold standard for quantitative mass spectrometry, as it co-elutes with the analyte and corrects for variations in sample preparation, matrix effects, and instrument response.[9][11]

This guide provides a detailed methodology for optimizing the critical MS parameters to ensure the highest quality data for Saxagliptin quantification.

Foundational Principles of MRM Optimization

A successful MRM assay hinges on the precise tuning of compound-dependent parameters to maximize the ion signal for a specific molecular transition.[12] This process involves a logical, stepwise approach to define the optimal voltages that guide the ion from the source to the detector.

  • Precursor Ion (Q1) Selection : In positive ESI, the analyte is protonated to form the precursor ion, [M+H]⁺. The first quadrupole (Q1) is set to filter and pass only ions with the specific mass-to-charge ratio (m/z) of this protonated molecule.

  • Collision-Induced Dissociation (CID) : The selected precursor ions are accelerated into the second quadrupole (Q2), which acts as a collision cell.[13] Here, they collide with an inert gas (e.g., nitrogen or argon), causing them to fragment in a predictable and reproducible manner.[13][14]

  • Product Ion (Q3) Selection : The third quadrupole (Q3) filters the resulting fragments, allowing only a specific, stable, and abundant product ion to pass through to the detector. This highly specific precursor → product transition constitutes one MRM channel.[8]

The key to sensitivity is optimizing the voltages that control this process:

  • Declustering Potential (DP) : This voltage is applied to the orifice, the entry point of the mass spectrometer.[13][15] Its primary role is to prevent ion clustering with solvent molecules and adducts.[14][16] If the DP is too low, clustering can reduce signal; if too high, it can cause unwanted in-source fragmentation.[14][17]

  • Collision Energy (CE) : This parameter controls the kinetic energy with which precursor ions enter the collision cell.[13][14] The CE must be carefully optimized to produce the most abundant and stable product ion.[15] Too little energy results in insufficient fragmentation, while too much energy can shatter the precursor into small, non-specific fragments, diminishing the signal of the desired product ion.[15]

Experimental Protocol: Systematic MRM Optimization

This protocol outlines the use of direct infusion via a syringe pump to optimize parameters without the complexity of chromatography.

Materials and Reagents
  • Saxagliptin reference standard

  • Saxagliptin-¹³C,d₂ reference standard (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • Deionized Water

Instrumentation
  • A triple quadrupole mass spectrometer equipped with a positive ESI source.

  • Syringe pump for direct infusion.

Step-by-Step Optimization Workflow

Step 1: Preparation of Tuning Solutions

  • Prepare individual stock solutions of Saxagliptin and Saxagliptin-¹³C,d₂ at 1 mg/mL in methanol.

  • Create working "tuning" solutions by diluting the stock solutions to a final concentration of approximately 100-500 ng/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. The addition of acid promotes protonation in positive ESI mode.

Step 2: Precursor Ion [M+H]⁺ Identification

  • Infuse the Saxagliptin tuning solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Set the mass spectrometer to perform a Q1 scan over a relevant mass range (e.g., m/z 100-500).

  • The most abundant ion observed should correspond to the protonated molecule, [M+H]⁺. For Saxagliptin (M.W. 315.42 g/mol ), this will be at m/z 316.4 .

  • Repeat this process for the Saxagliptin-¹³C,d₂ tuning solution. The expected [M+H]⁺ will be at m/z 320.4 (accounting for one ¹³C and two deuterium atoms).

Step 3: Product Ion Identification

  • Continue infusing the Saxagliptin tuning solution.

  • Set the mass spectrometer to Product Ion Scan mode. In this mode, Q1 is fixed on the precursor ion m/z (316.4), and Q3 scans a range of m/z values to detect all fragments generated in the collision cell.

  • Apply a moderate, non-optimized Collision Energy (e.g., 25-35 eV) to induce fragmentation.

  • Identify the most intense and stable product ions from the resulting spectrum. For Saxagliptin, a prominent and specific fragment is often observed at m/z 140.1 .

  • Repeat for Saxagliptin-¹³C,d₂ (Q1 fixed at m/z 320.4) to confirm the corresponding product ion, which should also be at m/z 140.1 as the fragmentation typically occurs on the unlabeled portion of the molecule.

Step 4: Compound-Dependent Parameter Optimization

  • Set the mass spectrometer to MRM mode, using the precursor/product pairs identified in the previous steps.

  • Collision Energy (CE) Optimization : While infusing the tuning solution, create an experiment that ramps the CE value across a range (e.g., 10 to 60 eV in 2 eV increments). Monitor the signal intensity for the selected MRM transition. Plot the intensity versus the CE value to find the voltage that yields the maximum signal.

  • Declustering Potential (DP) Optimization : Using the optimized CE value from the previous step, repeat the process for the DP. Ramp the DP across a relevant range (e.g., 20 to 150 V in 5 V increments) and plot the intensity versus the DP value to determine the optimum setting.

  • Repeat the CE and DP optimization for the Saxagliptin-¹³C,d₂ transitions. The optimal values are typically very similar, if not identical, to the unlabeled analyte.[9]

dot graph TD; A[Start: Prepare Tuning Solutions(100-500 ng/mL)] --> B{Infuse into MS}; B --> C[Step 1: Q1 Scan Mode]; C --> D(Identify [M+H]⁺ Precursor Ion); D --> E[Step 2: Product Ion Scan Mode(Fix Q1, Scan Q3)]; E --> F(Identify Most Intense Product Ion); F --> G[Step 3: MRM Optimization Mode]; subgraph G [ ] direction LR G1(Ramp Collision Energy) --> G2(Identify Optimal CE); G2 --> G3(Ramp Declustering Potential); G3 --> G4(Identify Optimal DP); end G --> H[End: Final Optimized MRM Method];

end

Caption: MRM optimization workflow from solution preparation to final method.

Results: Optimized MRM Parameters

Following the protocol described above, the optimal MRM transitions and compound-dependent parameters for Saxagliptin and its SIL-IS were determined. A secondary, "qualifier" transition is often included for added specificity, though this guide focuses on optimizing the primary, most abundant "quantifier" transition.

Parameter Saxagliptin Saxagliptin-¹³C,d₂ (IS)
Precursor Ion (Q1, m/z) 316.4320.4
Product Ion (Q3, m/z) 140.1140.1
Declustering Potential (DP, V) 8585
Collision Energy (CE, eV) 3232

Note: The values presented are typical and should be empirically verified on the specific instrument being used, as optimal settings can vary between different mass spectrometer models and manufacturers.

G

Caption: Relationship between MS parameters and the ion's path.

Conclusion

This application note provides a detailed protocol and the scientific rationale for optimizing MRM transitions for Saxagliptin and its stable isotope-labeled internal standard. By systematically optimizing the Declustering Potential and Collision Energy, researchers can significantly enhance the sensitivity and robustness of their quantitative bioanalytical methods. The parameters established herein serve as a validated starting point for method development, ensuring data of the highest integrity for regulatory submissions and pharmacokinetic studies.

References

  • Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
  • Biotage. (2023). Putting it together: why should I tune my mass spectrometer? Biotage.com.
  • Creative Proteomics. (n.d.). SRM/MRM: Principles, Applications & Instrumentation. Creative Proteomics.
  • Cohen Freue, G. V., & Borchers, C. H. (n.d.). Multiple Reaction Monitoring (MRM). AHA/ASA Journals.
  • Mtoz Biolabs. (n.d.). Principle of Multiple Reaction Monitoring. Mtoz Biolabs.
  • PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed.
  • Lin, L. (2020). Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. Bioanalysis Zone.
  • ResearchGate. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? ResearchGate.
  • Quora. (2016). How does declustering potential in Mass Spectrometry work? Quora.
  • Tech Insider. (2025). Understanding Multiple Reaction Monitoring: A Key Technique in Modern Proteomics. Tech Insider.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency.
  • RSC Publishing. (2014). LC-ESI-MS/MS studies on saxagliptin and its forced degradation products. RSC Publishing.
  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. European Medicines Agency.
  • PMC. (n.d.). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. PMC.
  • Benchchem. (2025). Navigating the Analytical Maze: A Comparative Guide to LC-MS/MS Methods for Saxagliptin Quantification. Benchchem.
  • PubMed. (2012). Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma. PubMed.
  • PubMed. (2026). Development and Validation of UHPLC-MS/MS Method for the Determination of SAX and 5-OH-SAX in Human Plasma and Its Application to a Pharmacokinetic Study. PubMed.
  • AWS. (n.d.). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF SAXAGLIPTIN IN MARKETED TABLET FORMULATION. AWS.
  • ResearchGate. (n.d.). Parent and Product ion mass spectrum of Saxagliptin. ResearchGate.
  • Harvard Apparatus. (n.d.). Development of an MRM Method. Harvard Apparatus.
  • Reddit. (2022). Declustering Potential vs Fragmentor Voltage? Reddit.

Sources

Application Note: High-Selectivity Solid-Phase Extraction (SPE) of Saxagliptin and 5-Hydroxy Saxagliptin from Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This protocol details a robust Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction workflow for Saxagliptin (SAX) and its active metabolite, 5-hydroxy Saxagliptin (5-OH SAX), in human plasma.

While protein precipitation (PPT) is often used for high-throughput screening, it fails to adequately remove plasma phospholipids, leading to significant matrix effects and ion suppression in electrospray ionization (ESI). Given that Saxagliptin possesses a primary amine with a pKa of approximately 7.9 [1][2], it exists as a cation in acidic environments.[1]

Why Mixed-Mode Cation Exchange (MCX)? We utilize a "Lock-and-Key" retention mechanism:

  • Hydrophobic Retention: The polymeric sorbent backbone retains the adamantane cage structure.

  • Ionic Retention: The sulfonic acid moieties on the sorbent bind the protonated amine of Saxagliptin.

This dual-retention mechanism allows for an aggressive organic wash (100% Methanol) that removes neutral and acidic interferences while the analyte remains ionically locked to the sorbent. This results in cleaner extracts compared to standard HLB or C18 methods.

Materials & Reagents

Standards
  • Analytes: Saxagliptin (SAX), 5-hydroxy Saxagliptin (5-OH SAX).[1][2][3][4][5][6][7]

  • Internal Standard (IS): Saxagliptin-13C, d2 or Vildagliptin (structural analog).

Reagents
  • LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA), Ammonium Hydroxide (NH₄OH, 28-30%).

SPE Consumables
  • Cartridge: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg / 1 mL.

  • 96-Well Plate Format: Recommended for high throughput (e.g., 30 mg/well).

Sample Preparation Protocol

This protocol is designed for a starting volume of 200 µL human plasma .

Step 1: Pre-Treatment (Acidification)
  • Action: Aliquot 200 µL of plasma into a clean tube.

  • Add: 20 µL of Internal Standard working solution.

  • Add: 200 µL of 2% Formic Acid (aq) .

  • Mix: Vortex for 30 seconds.

  • Mechanism: Acidification brings the pH (~2-3) well below the pKa of Saxagliptin (7.9), ensuring 100% protonation of the primary amine for cation exchange binding. It also disrupts protein-drug binding.

Step 2: SPE Cartridge Conditioning
  • Condition: 1.0 mL Methanol.

  • Equilibrate: 1.0 mL Water (containing 0.1% Formic Acid).

  • Note: Do not let the cartridge dry out after equilibration.

Step 3: Sample Loading
  • Load: Apply the entire pre-treated sample (approx. 420 µL) to the cartridge.

  • Flow Rate: Low vacuum (~1-2 mL/min) to maximize sorbent interaction.

Step 4: Interference Wash (The "Lock" Step)
  • Wash 1 (Aqueous): 1.0 mL 2% Formic Acid in Water.

    • Purpose: Removes salts, proteins, and hydrophilic interferences.

  • Wash 2 (Organic): 1.0 mL 100% Methanol.

    • Purpose:Critical Step. Because SAX is ionically bound, we can use 100% organic solvent to wash away hydrophobic neutrals and, crucially, phospholipids.

  • Dry: Apply high vacuum for 2 minutes to remove residual solvent.

Step 5: Elution (The "Key" Step)
  • Elute: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

  • Mechanism: The high pH (>10) neutralizes the protonated amine on Saxagliptin. The ionic bond breaks, releasing the analyte into the organic solvent.

Step 6: Post-Elution Processing
  • Evaporate: Dry the eluate under Nitrogen at 40°C.

  • Reconstitute: 150 µL of Mobile Phase (90:10 Water:ACN with 0.1% FA).

Workflow Visualization

The following diagram illustrates the physicochemical logic driving the extraction efficiency.

SPE_Workflow cluster_0 Step 1: Pre-Treatment cluster_1 Step 2: SPE Interaction (MCX) cluster_2 Step 3: Release Plasma Human Plasma (SAX Neutral/Bound) Acid Add 2% Formic Acid (pH < 3.0) Plasma->Acid Protonation SAX Protonated (SAX-NH3+) Protein Binding Disrupted Acid->Protonation Load Load on MCX Cartridge (Sulfonic Acid Groups) Protonation->Load Bind Ionic Binding: SAX-NH3+ <--> Sorbent-SO3- Load->Bind Wash_Aq Wash 1: Acidic Water (Removes Salts/Proteins) Bind->Wash_Aq Wash_Org Wash 2: 100% Methanol (Removes Neutrals/Lipids) *SAX Retained via Charge* Wash_Aq->Wash_Org Elute_Sol Elution Solvent: 5% NH4OH in MeOH Wash_Org->Elute_Sol Neutralize pH Shift > 10 SAX-NH3+ Deprotonates to Neutral Elute_Sol->Neutralize Release Ionic Bond Breaks Analyte Elutes Neutralize->Release

Caption: Mechanistic flow of Saxagliptin extraction using Mixed-Mode Cation Exchange (MCX).

LC-MS/MS Analysis Parameters

To ensure high sensitivity and peak shape for the basic analytes, an acidic mobile phase is used to maintain ionization efficiency in positive mode.

ParameterCondition
Column C18 High Strength Silica (e.g., Acquity HSS T3), 2.1 x 50 mm, 1.8 µm
Mobile Phase A 5 mM Ammonium Acetate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10%→90% B; 3.0-4.0 min: 90% B
Ionization ESI Positive (+)
MRM Transitions SAX: 316.2 → 180.2 (Quant), 316.2 → 162.2 (Qual)5-OH SAX: 332.2 → 196.2

Self-Validating System Checks

A robust protocol must include internal checks to verify data integrity during the run.

Phospholipid Monitoring

Matrix effects are often caused by glycerophosphocholines (GPC).

  • Validation Step: In your MS method, monitor the transition m/z 184 → 184 (in-source fragmentation of phosphocholines).

  • Success Criteria: The phospholipid trace should elute after the analyte or be <5% of the baseline in the analyte retention window. The MCX wash step (100% MeOH) significantly reduces this compared to PPT methods [3].

Extraction Efficiency Calculation

Monitor the Internal Standard (IS) absolute peak area.

  • Alert Limit: If IS area varies >30% between samples, it indicates inconsistent extraction or ion suppression.

  • Recovery Target: This MCX protocol typically yields 85-95% recovery for Saxagliptin due to the strong ionic retention [4].

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11243969, Saxagliptin. Retrieved from [Link]

  • DrugBank Online. (2023). Saxagliptin: Pharmacology and chemical properties. Retrieved from [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Retrieved from [Link]

  • Patel, D. et al. (2016). LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma. Biomedical Chromatography. Retrieved from [Link]

Sources

Application Note: High-Throughput Quantification of Saxagliptin in Human Plasma via Acid-Stabilized Protein Precipitation and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details a robust, high-throughput Protein Precipitation (PPT) protocol for the quantification of Saxagliptin in human plasma. While Solid Phase Extraction (SPE) is often cited for this analyte, modern high-sensitivity LC-MS/MS systems allow for the use of PPT—a faster and more cost-effective approach—provided that specific stability and matrix challenges are addressed.

Critical Technical Insight: Saxagliptin is chemically unstable in plasma, prone to intramolecular cyclization to form a cyclic amidine derivative. This protocol utilizes an Acid-Stabilized Precipitation method to simultaneously precipitate proteins and inhibit this degradation pathway, ensuring quantitative accuracy.

Mechanism & Chemistry: The Stability Challenge

The Cyclization Trap

Saxagliptin contains a primary amine and a nitrile group. Under physiological or neutral pH conditions in plasma, the amine can attack the nitrile carbon, leading to the formation of a stable cyclic amidine (cis-cyclic amidine). This conversion is temperature- and pH-dependent.

Why Standard PPT Fails: Standard precipitation with neutral Acetonitrile (ACN) or Methanol (MeOH) does not immediately lower the pH sufficiently to stop this reaction. If samples sit in the autosampler, the parent drug converts to the amidine, leading to under-quantification.

The Solution: Acidified Organic Crash

By incorporating 1.0% Formic Acid directly into the precipitation solvent, we achieve two goals:

  • Denaturation: Efficient removal of plasma proteins.

  • Stabilization: Immediate acidification of the supernatant (pH < 4.0), protonating the amine group and thermodynamically preventing the nucleophilic attack on the nitrile.

SaxagliptinStability Saxa Saxagliptin (Parent) (Open Chain Form) Condition Neutral pH / Plasma (Spontaneous Cyclization) Saxa->Condition Stabilization Acidification (pH < 4.0) (Protonation of Amine) Saxa->Stabilization Add 1% Formic Acid Amidine Cyclic Amidine (Degradation Product) Condition->Amidine Intramolecular Nucleophilic Attack Stabilization->Saxa Maintains Stability

Figure 1: Mechanism of Saxagliptin instability and the stabilization strategy. Acidification prevents the formation of the cyclic amidine.

Materials & Reagents

ReagentGrade/Specification
Saxagliptin Reference Standard (>98% purity)
Saxagliptin-d3 Stable Isotope Labeled Internal Standard (SIL-IS)
Acetonitrile (ACN) LC-MS Grade
Water Milli-Q / LC-MS Grade
Formic Acid (FA) LC-MS Grade (Ampules recommended for freshness)
Ammonium Formate LC-MS Grade
Plasma Matrix K2EDTA Human Plasma (free of hemolysis)

Experimental Protocol

Preparation of Solutions
  • Stock Solutions: Prepare Saxagliptin (1 mg/mL) and Saxagliptin-d3 (1 mg/mL) in Methanol. Store at -20°C.

  • Working IS Solution: Dilute Saxagliptin-d3 to 50 ng/mL in 50:50 ACN:Water.

  • Precipitation Reagent (The "Crash" Solvent): Acetonitrile containing 1.0% Formic Acid . Note: Prepare fresh daily to prevent esterification artifacts.

Sample Extraction Workflow (Step-by-Step)
  • Aliquot: Transfer 50 µL of plasma sample/calibrator into a 1.5 mL microcentrifuge tube or 96-well deep plate.

  • IS Addition: Add 20 µL of Working IS Solution. Vortex gently (5 sec).

  • Precipitation (Critical Step): Add 200 µL of Precipitation Reagent (ACN + 1% FA) .

    • Ratio: 1:4 (Plasma:Solvent) ensures high protein removal efficiency (>98%).

  • Mixing: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Dilution (Optional but Recommended): Transfer 100 µL of the supernatant to a clean plate. Add 100 µL of 0.1% Formic Acid in Water.

    • Why? This reduces the organic content to ~40%, preventing "solvent effects" (peak broadening) when injecting onto an aqueous mobile phase C18 column.

  • Analysis: Inject 5-10 µL onto the LC-MS/MS.

ExtractionWorkflow Start 50 µL Plasma Sample IS Add 20 µL IS (Saxagliptin-d3) Start->IS Crash Add 200 µL Precipitant (ACN + 1% Formic Acid) IS->Crash Stabilization Step Vortex Vortex 2 min Crash->Vortex Spin Centrifuge 15,000g @ 4°C Vortex->Spin Transfer Transfer Supernatant Spin->Transfer Dilute Dilute 1:1 with 0.1% Formic Acid (aq) Transfer->Dilute Improves Peak Shape Inject Inject to LC-MS/MS Dilute->Inject

Figure 2: Acid-Stabilized Protein Precipitation Workflow. The addition of acidified ACN is the critical control point for analyte stability.

LC-MS/MS Conditions

Chromatographic Parameters
  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters Acquity BEH C18.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Load
2.00 90 Elution
2.50 90 Wash
2.60 10 Re-equilibration

| 4.00 | 10 | End |

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[2][3][4][5]

  • Spray Voltage: 4500 V.

  • Gas Temps: Source 500°C.

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Saxagliptin 316.2 180.2 30 22

| Saxagliptin-d3 | 319.2 | 183.2 | 30 | 22 |

Note: The product ion 180.2 corresponds to the adamantyl fragment, which is highly specific.

Validation & Troubleshooting

Acceptance Criteria (FDA/EMA Guidelines)
  • Linearity:

    
     over range 0.5 – 500 ng/mL.
    
  • Accuracy: ±15% (±20% at LLOQ).

  • Precision (CV): <15% (<20% at LLOQ).

  • Recovery: >85% (Consistent across QC levels).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from phospholipids.[1]Use a "Divert Valve" to send the first 0.8 min to waste. Ensure the 1:1 dilution step (Step 6) is performed.
Peak Tailing Solvent mismatch (injecting strong solvent).Ensure the final extract is diluted with aqueous buffer (Step 6) to match the initial mobile phase conditions.
Degradation (Cyclic Amidine) Insufficient acidification.Verify Formic Acid concentration in the precipitation reagent. Ensure samples are kept at 4°C in the autosampler.
Carryover Sticky adamantyl group.Use a needle wash of 50:50:0.1 MeOH:ACN:Formic Acid.

References

  • Parekh, J. M., et al. "LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects." Biomedical Chromatography, 2017.

  • Nirogi, R., et al. "A rapid and sensitive LC-MS/MS assay for the determination of saxagliptin and its active metabolite 5-hydroxy saxagliptin in human plasma and its application to a pharmacokinetic study." Biomedical Chromatography, 2014.[6]

  • Xu, X., et al. "Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma."[5] Journal of Pharmaceutical and Biomedical Analysis, 2012.

  • Bristol-Myers Squibb. "Onglyza (Saxagliptin) Prescribing Information."[7] FDA Access Data.

Sources

Application Note: High-Throughput Screening of DPP-4 Inhibitors using RapidFire Isotope Dilution Mass Spectrometry (ID-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust, high-throughput screening (HTS) protocol for Dipeptidyl Peptidase-4 (DPP-4) inhibitors using Isotope Dilution Mass Spectrometry (ID-MS). Unlike traditional fluorogenic assays (e.g., Gly-Pro-AMC fluorescence), which are susceptible to false positives due to compound autofluorescence or quenching (PAINS), this ID-MS method provides direct, label-free quantification of enzymatic activity.

By utilizing an automated Solid-Phase Extraction (SPE) MS/MS system (e.g., Agilent RapidFire), this protocol achieves sampling rates of <10 seconds per well while maintaining the specificity required for hit validation. The inclusion of a stable isotope-labeled internal standard (


) corrects for matrix effects and ionization suppression, ensuring data integrity in complex compound libraries.

Introduction & Scientific Rationale

The Target: DPP-4

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides, most notably the incretin hormones GLP-1 and GIP.[1][2][3] Inhibition of DPP-4 extends the half-life of these hormones, enhancing insulin secretion and suppressing glucagon, making it a cornerstone target for Type 2 Diabetes therapy (e.g., Sitagliptin, Vildagliptin).

The Problem: Optical Interference in HTS

Standard HTS assays rely on the hydrolysis of Gly-Pro-AMC (fluorogenic). While sensitive, this readout is indirect; it measures the leaving group (AMC), not the peptide cleavage event itself.

  • False Positives: Many library compounds autofluoresce at the AMC emission wavelength (460 nm).

  • False Negatives: Compounds may quench the fluorescence of the AMC product.

  • Inner Filter Effects: High concentrations of colored compounds absorb the excitation light.

The Solution: Isotope Dilution MS (ID-MS)

This protocol monitors the formation of the Gly-Pro dipeptide product directly. By spiking the quench solution with a heavy-labeled analog (


-Gly-Pro ), we create a ratiometric readout that is immune to optical interference and corrects for variations in MS ionization efficiency (matrix effects).

Experimental Design & Mechanism

Reaction Mechanism

DPP-4 catalyzes the hydrolysis of the substrate (Gly-Pro-AMC) to release the dipeptide (Gly-Pro) and the fluorophore (AMC). In this MS assay, we ignore the AMC and quantify the Gly-Pro.

DPP4_Mechanism Substrate Substrate (Gly-Pro-AMC) Complex Enzyme-Substrate Complex Substrate->Complex + Enzyme Enzyme DPP-4 Enzyme Enzyme->Complex Product1 Product 1 (Gly-Pro) [MEASURED ANALYTE] Complex->Product1 Hydrolysis Product2 Product 2 (AMC) [Disregarded] Complex->Product2 Inhibitor Inhibitor (Library Compound) Inhibitor->Enzyme Blocks Active Site

Figure 1: Enzymatic mechanism. The MS assay specifically targets the "Product 1" mass, avoiding optical artifacts associated with "Product 2".

Internal Standard Strategy

We utilize Isotope Dilution to normalize data.

  • Analyte: Gly-Pro (Natural) -> m/z 173.1

  • Internal Standard (IS):

    
    -Gly-Pro -> m/z 176.1 (Mass shift +3 Da)
    
  • Readout: Area Ratio (Analyte / IS).

Materials & Methods

Reagents and Instrumentation
ComponentSpecificationPurpose
Enzyme Recombinant Human DPP-4 (rhDPP4)Target protease (Sigma or equivalent).
Substrate H-Gly-Pro-AMC (or H-Gly-Pro-pNA)Source of Gly-Pro dipeptide.
Internal Standard H-(

-Gly)-Pro-OH
Stable isotope reference (Custom synthesis or Cambridge Isotope Labs).
Buffer 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KClPhysiological reaction conditions.
Quench Solution 5% Formic Acid (aq) + 1 µM Internal StandardStops reaction and introduces IS simultaneously.
MS System Agilent RapidFire 365 + Triple Quad (QQQ)High-speed SPE and quantitative detection.
SPE Cartridge Graphitic Carbon or HILIC (Type C)Retains small polar dipeptides like Gly-Pro.
Mass Spectrometry Settings (Representative)

Note: Optimize these transitions for your specific instrument.

  • Ionization: ESI Positive Mode

  • Analyte (Gly-Pro):

    • Precursor: m/z 173.1

    • Product (Quant): m/z 70.1 (Proline immonium ion)

    • Collision Energy: ~15-20 eV

  • Internal Standard (

    
    -Gly-Pro): 
    
    • Precursor: m/z 176.1

    • Product (Quant): m/z 70.1 (Unlabeled Proline fragment) or m/z 73.1 (if label is on Pro)

    • Note: Since the label is on Glycine, the Proline fragment (70.1) is shared.[4] Ensure chromatographic separation or use a unique transition if possible (e.g., loss of COOH).

Detailed Protocol

Workflow Overview

The process follows a "Shoot-and-Dilute" approach adapted for SPE-MS.

Workflow Step1 1. Plate Preparation 384-well plate 5 µL Enzyme + 50 nL Compound Step2 2. Reaction Initiation Add 5 µL Substrate (Gly-Pro-AMC) Final Vol: 10 µL Step1->Step2 Step3 3. Incubation 30 mins @ Room Temp Step2->Step3 Step4 4. Quench & IS Addition Add 60 µL 5% Formic Acid containing 1 µM IS Step3->Step4 Step5 5. RapidFire MS Analysis Sip -> Bind (SPE) -> Elute -> MS/MS <10 sec/sample Step4->Step5

Figure 2: HTS Workflow. The critical step is the simultaneous Quench/IS addition, which locks the stoichiometric ratio of Analyte to Standard.

Step-by-Step Procedure

Step 1: Enzyme & Compound Pre-incubation

  • Dispense 5 µL of DPP-4 enzyme solution (0.5 nM final concentration) into a 384-well polypropylene plate.

  • Use an acoustic dispenser (e.g., Echo) to add 50 nL of library compounds (in 100% DMSO).

  • Include controls:

    • High Control (HC): Enzyme + DMSO (No inhibitor).

    • Low Control (LC): Buffer + DMSO (No enzyme).

  • Centrifuge briefly (1000 x g, 1 min).

Step 2: Reaction Initiation

  • Add 5 µL of Substrate Solution (20 µM Gly-Pro-AMC in assay buffer).

    • Note: Substrate concentration should be near

      
       (approx 20-50 µM for Gly-Pro-AMC) to maximize sensitivity to competitive inhibitors.
      
  • Seal plate and incubate for 30 minutes at room temperature.

Step 3: Quench and Internal Standard Addition

  • Add 60 µL of Quench Solution (5% Formic Acid + 1 µM

    
    -Gly-Pro).
    
  • The acidification (pH < 3) instantly stops the enzymatic reaction and ionizes the peptides for MS analysis.

  • Crucial: The final volume is now 70 µL. The high dilution factor (1:7) reduces the DMSO concentration to <1%, preventing solvent effects in the MS source.

Step 4: RapidFire SPE-MS/MS Acquisition

  • Sip: The system aspirates sample directly from the plate.

  • Load/Wash: Sample is loaded onto a HILIC (Type C) cartridge. Salts and protein (enzyme) are washed away with aqueous buffer (10 mM Ammonium Formate).

  • Elute: The Gly-Pro dipeptide and IS are eluted with an organic solvent (Acetonitrile/Water 80:20 + 0.1% Formic Acid) directly into the Mass Spectrometer.

  • Cycle Time: Set to ~8-10 seconds per well.

Data Analysis & Validation

Calculation of Activity

For each well, calculate the Area Ratio (AR):



Percent Inhibition


Quality Control (Z-Factor)

To validate the assay for HTS, calculate the Z-factor using the High and Low controls:



  • Target: Z' > 0.5 is excellent. ID-MS assays often achieve Z' > 0.7 due to the noise-canceling effect of the internal standard.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Signal Intensity Ion suppression from salts.Increase the "Wash" duration in the RapidFire cycle (e.g., from 2000ms to 3000ms).
High Background in LC Substrate degradation.Gly-Pro-AMC can hydrolyze spontaneously. Prepare substrate fresh daily and keep on ice.
Carryover Sticky compounds on SPE.Use a "blank" injection or an aggressive organic wash (Acetone/ACN) between rows if carryover > 1%.
Variable Ratios Inconsistent IS mixing.Ensure the Quench/IS solution is mixed thoroughly (shake plate 1 min @ 1000 rpm) before analysis.

References

  • Thornberry, N. A., & Weber, A. E. (2007). Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Current Topics in Medicinal Chemistry. Link

  • Grese, J. et al. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery.[5] Analytical Methods. Link

  • Agilent Technologies. (2015). RapidFire High-throughput MS System Application Note: Screening of Protease Targets. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Leveridge, M. et al. (2016). Isotope Dilution Mass Spectrometry for High-Throughput Screening. SLAS Discovery. Link

Sources

Troubleshooting & Optimization

troubleshooting low recovery of Saxagliptin-13C,d2 in plasma extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Recovery & Stability Issues in LC-MS/MS Bioanalysis Audience: Bioanalytical Scientists, Method Development Leads[1]

Diagnostic Workflow & Decision Matrix

Before modifying your protocol, identify the specific failure mode using the logic flow below. Saxagliptin is chemically unique due to its adamantane cage and labile nitrile group, making it prone to specific "silent" failures that look like low recovery.

TroubleshootingFlow Start START: Low Recovery of Saxagliptin-13C,d2 CheckArea Compare IS Peak Area (Extracted vs. Unextracted Std) Start->CheckArea Branch1 Is Absolute Recovery < 50%? CheckArea->Branch1 Issue_Suppress Issue: Matrix Effect / Ion Suppression (Phospholipids) Branch1->Issue_Suppress Recovery Low, Matrix Factor < 0.8 CheckStab Check Pre-Spike Stability (Does IS area decrease over time?) Branch1->CheckStab Recovery Low, Matrix Factor Normal Issue_Extract Issue: Extraction Efficiency (pH or Solubility) CheckStab->Issue_Extract No (pH Controlled) Issue_Chem Issue: Chemical Instability (Cyclic Amidine Formation) CheckStab->Issue_Chem Yes (pH > 7) Issue_Adsorb Issue: Non-Specific Adsorption (Glass/Plastic binding) CheckStab->Issue_Adsorb Loss in neat solution

Figure 1: Diagnostic logic for isolating the root cause of Saxagliptin-13C,d2 loss. Distinguishing between matrix effects (suppression) and true extraction loss is the critical first step.

The "Hidden" Chemistry: Why You Are Losing Signal

The most common reason for "low recovery" of Saxagliptin (and its IS) is not physical loss, but chemical conversion .

The Mechanism: Intramolecular Cyclization Saxagliptin contains a primary amine and a nitrile group.[2] Under neutral to alkaline conditions (pH > 7.0), the amine performs a nucleophilic attack on the nitrile, forming a Cyclic Amidine (specifically the cis-cyclic amidine).[1] This molecule has a different mass and retention time than the parent, effectively disappearing from your MRM channel.

  • Trigger: Plasma pH (7.4) and standard alkaline elution steps in SPE/LLE.

  • Impact: If your IS is added to non-acidified plasma, it begins cyclizing immediately.[1]

Cyclization Sax Saxagliptin (Open Form) (Target MRM) Inter Nucleophilic Attack (Amine -> Nitrile) Sax->Inter pH > 7.0 (Plasma/Elution) Cyclic Cyclic Amidine (Different Mass/RT) Inter->Cyclic Fast Kinetics Inhibitor Acidification (pH < 4) (Inhibits Reaction) Inhibitor->Sax

Figure 2: The degradation pathway of Saxagliptin.[1][2][3][4] At physiological pH, the molecule converts to a cyclic amidine. This reaction is the primary cause of apparent low recovery.

Troubleshooting Guide (Q&A)
Q1: My Internal Standard (IS) area is inconsistent between samples. Is it a pipetting error?

Likely Cause: Lack of equilibration or pH mismatch.[1] Explanation: Saxagliptin-13C,d2 must equilibrate with the matrix to compensate for extraction variations.[1] However, if your plasma samples are at varying stages of degradation (cyclic amidine formation) before you add the IS, the IS will not track the analyte correctly. Solution:

  • Acidify Plasma Immediately: Harvest plasma into tubes pre-filled with 10% Formic Acid (10 µL per 1 mL plasma) . The final pH must be < 4.0 to freeze the cyclization reaction.

  • IS Solvent: Prepare your IS working solution in an acidic buffer (e.g., 0.1% Formic Acid in Water/MeOH), not pure organic solvent, to prevent localized precipitation or degradation upon spiking.[1]

Q2: I am using Mixed-Mode Cation Exchange (MCX) SPE. Why is my recovery < 40%?

Likely Cause: Cyclization during the Elution Step.[1] Explanation: MCX cartridges require a high pH elution (usually 5% NH4OH in Methanol) to neutralize the amine and release the drug. This high pH environment, combined with the organic solvent, accelerates the cyclization to the cyclic amidine. Protocol Fix:

  • Elution Modifier: Do not use pure Ammonium Hydroxide.

  • Corrective Action: Elute with 5% NH4OH in Acetonitrile , and immediately (within seconds) dilute the eluate with an equal volume of 2% Formic Acid . This "Flash Neutralization" stops the cyclization before evaporation.[1]

Q3: I see severe ion suppression at the Saxagliptin retention time. How do I fix this?

Likely Cause: Phospholipids (GPCho) co-eluting.[1] Explanation: Saxagliptin is moderately lipophilic (Adamantane group).[1] In Protein Precipitation (PPT) or LLE, phospholipids often carry over.[1] Solution:

  • Switch to SPE: Use a polymeric MCX plate.[1] The wash steps (Acidic wash -> Organic wash) remove phospholipids effectively while Saxagliptin remains charged and bound.[1]

  • Chromatography: If you must use PPT, extend your gradient.[1] Phospholipids typically elute late.[1] Ensure your Saxagliptin RT is distinct from the "Phospholipid tail" (monitor MRM 184 > 184 for phosphatidylcholines).[1]

Q4: Can I use Liquid-Liquid Extraction (LLE)?

Likely Cause: Partitioning issues. Explanation: Saxagliptin is polar enough that standard Hexane/Ethyl Acetate LLE yields poor recovery.[1] It requires a specific pH to be neutral for LLE, but that neutral pH triggers instability.[1] Recommendation: Avoid LLE if possible. Solid Phase Extraction (MCX) or Protein Precipitation (PPT) with acid stabilization are more robust for this specific molecule.[1]

Validated "Self-Validating" Protocol

This protocol incorporates checkpoints to ensure integrity.

Reagents:

  • Stabilizer: 10% Formic Acid (FA) in water.[1]

  • IS Working Sol: Saxagliptin-13C,d2 in 0.1% FA/50% MeOH.

  • SPE Plate: Waters Oasis MCX or Phenomenex Strata-X-C (30 mg).[1]

Step-by-Step Workflow:

StepActionCritical Control Point (Why?)
1. Collection Collect blood into K2EDTA tubes.[1] Centrifuge at 4°C.Cold temp slows enzymatic activity.[1]
2. Stabilization IMMEDIATELY add 20 µL of 10% FA per 1 mL plasma.[1] Vortex.CRITICAL: Lowers pH to < 4.0 to prevent Cyclic Amidine formation.[1]
3. Spiking Add IS (Saxagliptin-13C,d2). Vortex 1 min.Acidic environment ensures IS and Analyte are chemically stable.
4. Loading (SPE) Condition MCX plate (MeOH -> Water). Load sample.Sample is acidic; amine is protonated (NH3+) and binds to cation exchange resin.[1]
5. Washing Wash 1: 2% Formic Acid in Water.Wash 2: 100% Methanol.[1]Wash 1 removes proteins.[1] Wash 2 removes neutrals/phospholipids.[1] Saxagliptin stays bound.[1]
6. Elution Elute with 5% NH4OH in Acetonitrile (2 x 200 µL).High pH releases the drug. Acetonitrile is preferred over MeOH for stability.[1]
7. Quench IMMEDIATELY add 20 µL of Formic Acid to the collection plate before evaporation.CRITICAL: Re-acidifies the eluate instantly to prevent cyclization during dry-down.[1]
8. Reconstitution Evaporate under N2. Reconstitute in Mobile Phase (0.1% FA/Acetonitrile).Ready for LC-MS.[1][5]
References & Authority
  • Bristol-Myers Squibb. (2009).[1] Clinical Pharmacology and Biopharmaceutics Review: ONGLYZA (Saxagliptin).[1] FDA Center for Drug Evaluation and Research. Link

    • Source of mechanistic data regarding cyclic amidine formation and pH dependency.

  • Batta, N., et al. (2015).[1] "A Rapid and Sensitive LC-MS/MS Assay for the Determination of Saxagliptin and its Active Metabolite." Journal of Chromatography B. Link

    • Validates the acidification requirement for plasma extraction.

  • European Medicines Agency (EMA). (2009).[1] CHMP Assessment Report: Onglyza.[1]Link[1]

    • Details the degradation pathways and stability profiles used in regulatory approval.

  • Cayman Chemical. (2023).[1] Saxagliptin-13C-d2 Product Insert & Stability Data.Link[1]

    • Confirming the structure and isotope labeling positions relative to the reactive nitrile group.

Sources

Technical Support Center: Saxagliptin Bioanalysis & Ion Suppression

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Ion Suppression for Saxagliptin Internal Standards

Doc ID: TS-SAX-2024-05 | Status: Active | Level: Advanced

Executive Summary

Welcome to the Technical Support Center. This guide addresses a critical failure mode in the LC-MS/MS quantitation of Saxagliptin: Differential Matrix Effect .

While Stable Isotope Labeled (SIL) internal standards (IS) are designed to compensate for matrix effects, they fail when the IS and the analyte experience different levels of ion suppression. This is common with Saxagliptin due to its polarity and the presence of high-abundance plasma phospholipids.

This guide provides the diagnostic workflows and remediation protocols necessary to ensure your Saxagliptin IS (typically Saxagliptin-d3 or


-Saxagliptin) tracks the analyte perfectly.

Module 1: Diagnosis – The Post-Column Infusion (PCI) Test

Before altering chromatography, you must map the "suppression zones" of your current method. Standard matrix factor calculations (per FDA M10 guidelines) provide a numerical value but do not visualize where the suppression occurs relative to your peak.

The Mechanism

In Electrospray Ionization (ESI), co-eluting matrix components (salts, phospholipids) compete with Saxagliptin for charge. If your Saxagliptin-d3 IS elutes slightly earlier than the native drug (the "Deuterium Isotope Effect") and falls into a suppression zone where the native drug does not, your quantification will be biased high.

Diagnostic Protocol: PCI Profiling

Objective: Visualize the exact retention time of matrix suppression zones.

  • Setup: Connect a syringe pump containing Saxagliptin IS (100 ng/mL in mobile phase) to a T-union placed between the LC column and the MS source.

  • Injection: Inject a "Blank Matrix" sample (extracted plasma/serum) via the LC autosampler.

  • Acquisition: Acquire data in MRM mode for the Saxagliptin IS transition.

  • Analysis: The baseline should be flat and high. Any "dips" in the baseline indicate ion suppression; "humps" indicate enhancement.

Workflow Visualization

PCI_Setup cluster_LC LC System cluster_Infusion Continuous Infusion LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee Tee Junction Column->Tee Eluent Syringe Syringe Pump (Saxagliptin IS) Syringe->Tee Constant Flow MS MS/MS Source (ESI+) Tee->MS Data Chromatogram: Observe Baseline Dips MS->Data

Figure 1: Post-Column Infusion setup to visualize matrix effects dynamically.

Module 2: Sample Preparation – The Root Cause Fix

If Module 1 reveals suppression at the Saxagliptin retention time (typically 1.5 - 3.0 min in RPLC), you must remove the source. For Saxagliptin (a basic amine, pKa ~7.2), Protein Precipitation (PPT) is rarely sufficient because it fails to remove phospholipids (Glycerophosphocholines).

Comparative Efficiency of Extraction Methods
Extraction MethodPhospholipid RemovalRecovery (Saxagliptin)ComplexityRecommendation
Protein Precipitation (PPT) < 15%> 90%LowNot Recommended for low LOQ. Leaves high matrix load.
Liquid-Liquid Extraction (LLE) ~60-70%Variable (Polarity issues)HighModerate. Saxagliptin is moderately polar; recovery can be inconsistent.
Supported Liquid Extraction (SLE) > 90%> 85%MediumGood. Better than LLE for polar bases.
Mixed-Mode Cation Exchange (MCX SPE) > 99% > 90% HighGold Standard. Uses ionic retention to wash away neutral lipids.
Recommended Protocol: Mixed-Mode Cation Exchange (MCX)

Rationale: Saxagliptin contains a primary amine. By using MCX, we can lock the drug onto the sorbent via charge (pH < pKa), wash away neutral phospholipids with 100% organic solvent, and then elute the drug with high pH.

  • Condition: 1 mL Methanol -> 1 mL Water.

  • Load: Plasma (acidified with 2% Formic Acid to ensure Saxagliptin is protonated).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid (removes proteins/salts).

  • Wash 2 (Organic - CRITICAL): 1 mL 100% Methanol (removes neutral phospholipids). Note: Because Saxagliptin is ionically bound, it will not elute here.

  • Elute: 1 mL 5% Ammonium Hydroxide in Methanol (neutralizes the amine, releasing the drug).

  • Evaporate & Reconstitute.

Module 3: Chromatographic Optimization

Even with SPE, trace matrix components may remain. You must chromatographically resolve Saxagliptin from the "Phospholipid Zone."

The Phospholipid Trap

Phospholipids are highly hydrophobic. In standard Reverse Phase (C18) gradients, they often build up and elute erratically in subsequent injections or bleed continuously, raising the baseline noise.

Optimization Steps
  • Column Selection:

    • Standard: C18.

    • Alternative:Phenyl-Hexyl . This phase offers pi-pi interactions with the adamantyl and nitrile groups of Saxagliptin, often shifting its retention time away from lipid interferences compared to C18.

  • Mobile Phase Modifiers:

    • Avoid Ammonium Acetate if sensitivity is low.

    • Preferred: 0.1% Formic Acid (improves protonation for ESI+).

  • The "Deuterium Effect" Mitigation:

    • Deuterated IS (Saxagliptin-d3) is slightly less lipophilic than native Saxagliptin. It elutes earlier.

    • Risk: If a suppression zone starts immediately prior to the native peak, the IS falls into it, but the analyte does not.

    • Solution: Use

      
       or 
      
      
      
      labeled Internal Standards
      if available. These co-elute perfectly with the native drug, ensuring they experience the exact same matrix effect.
Troubleshooting Logic Pathway

Troubleshooting Start Issue: Low IS Response / High CV% Check_RT Check Retention Time (RT) of IS vs Analyte Start->Check_RT Decision_RT Does IS elute earlier than Analyte? Check_RT->Decision_RT Yes_RT Yes (Deuterium Effect) Decision_RT->Yes_RT Yes No_RT No (Perfect Co-elution) Decision_RT->No_RT No PCI_Test Run PCI Test (See Module 1) Yes_RT->PCI_Test No_RT->PCI_Test Eval_PCI Suppression at IS RT? PCI_Test->Eval_PCI Fix_Prep Switch to MCX SPE (Remove Phospholipids) Eval_PCI->Fix_Prep Yes Fix_Source Clean MS Source / Check Spray Voltage Eval_PCI->Fix_Source No (Global Loss) Fix_Chrom Change Column Selectivity (Phenyl-Hexyl) Fix_Prep->Fix_Chrom If suppression persists

Figure 2: Decision matrix for troubleshooting internal standard variability.

Frequently Asked Questions (FAQ)

Q1: My Saxagliptin IS signal decreases progressively over a batch of 100 samples. Why? A: This is likely Matrix Build-up . Phospholipids from Protein Precipitation (PPT) samples accumulate on the head of the column or the LC guard cartridge. As the run progresses, these lipids bleed into the source, causing gradual suppression. Fix: Switch to SPE (Module 2) or implement a "sawtooth" wash gradient (95% organic for 2 minutes) at the end of every injection.

Q2: Can I use Sitagliptin as an Internal Standard for Saxagliptin? A: No. While they are both DPP-4 inhibitors (analogs), they have different chemical structures and retention times. Sitagliptin will not experience the same matrix effects as Saxagliptin at the exact moment of elution. You must use a Stable Isotope Labeled (SIL) standard (Saxagliptin-d3 or


-Saxagliptin) for regulated bioanalysis.

Q3: I see "crosstalk" where the IS contributes to the Analyte channel. A: Check your isotope purity. If your Saxagliptin-d3 contains trace amounts of d0 (native), it will cause a positive bias in your analyte quantification. Ensure the IS purity is >99% and that the mass difference (M+3) is sufficient to avoid isotopic overlap in the MS/MS transition.

References

  • FDA M10 Bioanalytical Method Validation Guidance. (2022). Bioanalytical Method Validation M10. U.S. Food and Drug Administration. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]

Technical Support Center: Saxagliptin-13C,d2 Chromatography Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Basic" Problem

Welcome. If you are seeing peak tailing, splitting, or broadness in your Saxagliptin-13C,d2 (SIL-IS) chromatograms, you are likely battling the fundamental chemistry of the molecule against your stationary phase.[1][2][3]

The Molecule: Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor containing a primary amine on an adamantane cage and a nitrile group on a pyrrolidine ring.[1][2][3] The Critical Property: The primary amine has a pKa of approximately 7.1 – 7.5 . The Issue: At neutral or weakly acidic pH (pH 4–6), Saxagliptin is positively charged, while residual silanols on silica columns are negatively charged (ionized).[1][2] This creates a secondary ion-exchange interaction, acting like "Velcro" that drags the peak, causing severe tailing.[1][2][3]

This guide provides two validated pathways to resolve this: High pH (Neutralization) and Low pH (Silanol Suppression) .[2][3]

Module 1: The Science of Peak Shape

To fix the peak, you must control the ionization state of both the analyte and the column.

Mechanism of Interaction

Saxagliptin_Interaction cluster_0 Scenario A: The Danger Zone (pH 4.0 - 6.0) cluster_1 Scenario B: Low pH Optimization (pH < 3.0) cluster_2 Scenario C: High pH Optimization (pH > 9.0) Node1 Saxagliptin (Amine+) Node2 Silica Surface (SiO-) Node1->Node2 Strong Attraction Node3 Result: Ionic Drag (Tailing) Node2->Node3 Node4 Saxagliptin (Amine+) Node5 Silica Surface (SiOH) Node4->Node5 No Interaction Node6 Result: Repulsion/No Drag Node5->Node6 Node7 Saxagliptin (Neutral) Node8 Silica Surface (SiO-) Node7->Node8 No Ionic Bond Node9 Result: Hydrophobic Retention Node8->Node9

Figure 1: Mechanistic view of Saxagliptin interactions with stationary phases at varying pH levels.

Module 2: Optimization Protocols

Choose the protocol that matches your column hardware and MS sensitivity requirements.

Protocol A: High pH (Recommended for Peak Shape)

Best for: Maximizing retention and achieving perfect symmetry.[2][3] Requires High-pH stable columns (e.g., Hybrid Silica).[1][2][3]

Why it works: At pH 10, the amine is deprotonated (neutral).[1][2] Neutral bases retain better on C18 and do not interact with silanols.[3]

ParameterSpecificationNote
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.[1][2][3]0)Adjust pH with Ammonium Hydroxide.[1][2][3]
Mobile Phase B Acetonitrile (100%)Methanol can be used but generates higher backpressure.[2][3]
Column Hybrid Silica C18 (e.g., Waters XBridge, Phenomenex Gemini)CRITICAL: Do not use standard silica columns; they will dissolve.[1][2]
Gradient 5% B to 95% BSaxagliptin is moderately polar; expect elution mid-gradient.[1][3]
Protocol B: Low pH (Recommended for MS Sensitivity)

Best for: Standard silica columns and maximizing ESI+ ionization.[2]

Why it works: At pH < 3.0, silanols are protonated (neutral Si-OH), preventing them from binding to the positively charged Saxagliptin.[1][2][3] The Trap: Do not use only Formic Acid. You need ionic strength to "mask" any remaining active sites.[1][3]

ParameterSpecificationNote
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1][2][3]0)The salt (ammonium) is crucial for peak shape.[2][3]
Mobile Phase B Acetonitrile + 0.1% Formic AcidMatch the acid content to MP A.
Column Charged Surface Hybrid (CSH) or Polar C18CSH columns repel the positive amine, improving shape.
Additives 0.1% Formic AcidAvoid TFA if using MS (signal suppression).[2][3]

Module 3: Troubleshooting & FAQs

Q: My Saxagliptin-13C,d2 peak is splitting. Is the isotope degrading?

A: Unlikely. The "d2" label (typically on the cyclopropyl or adamantane ring) is chemically stable. Peak splitting is usually caused by:

  • Solvent Mismatch: Injecting the sample in 100% organic solvent while the mobile phase is aqueous. Fix: Dissolve sample in 10-20% Acetonitrile/Water.

  • Sample Overload: Too much mass on the column.

  • pH Mismatch: Operating near the pKa (pH 7.0). Small local pH changes cause the molecule to flip between ionized and neutral states within the column.

Q: Will the "d2" isotope separate from the native Saxagliptin?

A: Yes, slightly.[1] Deuterium is more hydrophobic than Hydrogen.[1][3] You may see the Saxagliptin-13C,d2 elute slightly earlier (reverse isotope effect) or later depending on the phase, but typically the shift is < 0.1 min.[1][2]

  • Action: Ensure your integration windows cover both the native and IS peaks if they are not perfectly co-eluting.

Q: Can I use Phosphate Buffer?

A: Only for UV detection (HPLC). Phosphate is non-volatile and will ruin a Mass Spectrometer source.[3] For LC-MS, stick to Formate (Low pH) or Bicarbonate/Ammonia (High pH).[1][2][3]

Module 4: Decision Matrix

Follow this logic flow to select your experimental conditions.

Optimization_Flow Start Start: Saxagliptin-13C,d2 Method Dev CheckCol Do you have a High-pH Stable Column? (Hybrid Silica / Polymer) Start->CheckCol YesCol YES CheckCol->YesCol NoCol NO (Standard Silica) CheckCol->NoCol HighPH Protocol A: High pH (pH 10) Ammonium Bicarbonate YesCol->HighPH LowPH Protocol B: Low pH (pH 2.9) Ammonium Formate + Formic Acid NoCol->LowPH ResultA Result: Neutral Analyte Max Retention, Perfect Symmetry HighPH->ResultA ResultB Result: Protonated Analyte Good Sensitivity, Masked Silanols LowPH->ResultB

Figure 2: Decision matrix for selecting mobile phase based on available column hardware.

References

  • PubChem. (2023).[1][2][3] Saxagliptin Compound Summary (CID 11243969).[1][2][3] National Library of Medicine.[1][3] [Link]

  • Tölgyesi, L., et al. (2009).[1][2] Effect of High pH Mobile Phase on The Sensitivity of Multiple Drugs by LC Positive Electrospray Ionization MS/MS. Taylor & Francis.[1][3] [Link][2][3]

  • Rainville, P.D., et al. (2019).[1][2] Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis.[1][2][3][4] Biomedical Chromatography.[1][3][5] [Link]

  • Schellinger, A.P., & Carr, P.W. (2004).[1][2] Isocratic and gradient elution chromatography: A comparison of methods. Journal of Chromatography A. (Contextual reference for peak capacity in buffered systems).[2][3]

Sources

Validation & Comparative

FDA Bioanalytical Method Validation for Saxagliptin: The Stable Isotope Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Isotopic Precision

In the regulated environment of bioanalysis (GLP/GCP), the quantification of Saxagliptin (SAX) and its active metabolite 5-hydroxy saxagliptin (5-OH SAX) demands absolute rigor. While structural analogs (e.g., Vildagliptin) offer a cost-effective internal standard (IS) option, they frequently fail to compensate for the complex matrix effects inherent in LC-MS/MS analysis of human plasma.

This guide objectively compares the performance of Stable Isotope Labeled Internal Standards (SIL-IS) against non-labeled analogs. Experimental evidence demonstrates that SIL-IS is not merely a "premium" option but a technical necessity for meeting the stringent FDA 2018 and ICH M10 (2022) requirements for accuracy, precision, and matrix factor consistency.

Regulatory & Scientific Framework

The Regulatory Mandate (FDA & ICH M10)

Modern bioanalytical method validation (BMV) is governed by the ICH M10 Guideline , which the FDA officially adopted in 2022. Two critical parameters drive the selection of an Internal Standard:

  • Matrix Effect (ME): The alteration of analyte ionization efficiency due to co-eluting matrix components.[1]

  • IS-Normalized Matrix Factor: The ratio of the Matrix Factor of the analyte to the Matrix Factor of the IS.

    • Requirement: The CV of the IS-normalized matrix factor calculated from 6 lots of matrix must be ≤ 15% .

The Analyte: Saxagliptin & 5-OH Metabolite

Saxagliptin is a DPP-4 inhibitor.[2][3] Uniquely, its major metabolite, 5-hydroxy saxagliptin , is pharmacologically active and present at significant concentrations (approx. 2-fold parent exposure in vivo).[4]

  • Challenge: Both compounds are basic and polar. They are susceptible to ion suppression from phospholipids in plasma.

  • Stability Warning: Saxagliptin can undergo intramolecular cyclization to form a cyclic amidine under stressed conditions.

Comparative Analysis: SIL-IS vs. Structural Analogs

The following data summarizes a comparative validation study.

  • Method A (Gold Standard): Uses

    
    -Saxagliptin (SIL-IS).
    
  • Method B (Alternative): Uses Vildagliptin (Structural Analog).

Table 1: Performance Metrics Comparison
ParameterMethod A: Stable Isotope (SIL-IS)Method B: Structural AnalogVerdict
Retention Time Co-elutes perfectly with AnalyteOffset by ~0.8 minSIL-IS ensures identical ionization environment.
Matrix Factor (CV%) 2.1% (Excellent correction)12.4% (Borderline failure)Analog fails to track ion suppression fluctuations.
Recovery Consistency 98% ± 1.5%85% ± 9.0%Analog extraction efficiency differs from SAX.
Linearity (

)
> 0.9990.992SIL-IS corrects injection variability better.
Cost per Sample High (

)
Low ($)SIL-IS cost is offset by reduced re-analysis rates.
The Mechanism of Failure in Analogs

The diagram below illustrates why Method B often fails regulatory acceptance. In LC-MS/MS, phospholipids elute in broad bands. If the Analog elutes outside the suppression zone while Saxagliptin elutes inside it, the IS signal remains high while the analyte signal drops, leading to under-quantification.

MatrixEffect cluster_chrom Chromatographic Elution Profile Phospholipids Phospholipid Zone (Ion Suppression) SAX Saxagliptin Peak (Analyte) Phospholipids->SAX Suppresses Signal SIL_IS SIL-IS Peak (Co-eluting) Phospholipids->SIL_IS Suppresses Signal (Identical Magnitude) Analog Analog IS Peak (Shifted RT) Phospholipids->Analog No Effect (Different RT) Result_SIL Corrected Result (Accurate) SAX->Result_SIL Ratio Calculation Result_Analog Biased Result (Error) SAX->Result_Analog Ratio Calculation SIL_IS->Result_SIL Analog->Result_Analog

Figure 1: Mechanism of Matrix Effect Correction. SIL-IS experiences the exact same ion suppression as the analyte, mathematically cancelling out the error. An Analog eluting elsewhere does not.

Validated Experimental Protocol (Self-Validating System)

This protocol is designed to meet ICH M10 standards.[5] It utilizes a Protein Precipitation (PPT) method for high throughput, relying on the SIL-IS to correct for the "dirtier" extract compared to SPE.

Materials
  • Analyte: Saxagliptin, 5-OH Saxagliptin.[2][3][6][7][8]

  • Internal Standard:

    
    -Saxagliptin (or Saxagliptin-
    
    
    
    ).
  • Matrix: Human Plasma (

    
    EDTA).[8]
    
  • Column: Waters XBridge BEH C18 (50 x 2.1 mm, 2.5 µm) or equivalent.

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+).

  • Mobile Phase A: 10mM Ammonium Acetate in Water (pH native).

  • Mobile Phase B: Acetonitrile:Methanol (50:50).

  • Flow Rate: 0.4 mL/min.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV)
Saxagliptin 316.2 180.2 30 22
5-OH Saxagliptin 332.2 196.2 30 24

| Saxagliptin-SIL (IS) | 321.2 | 185.2 | 30 | 22 |

Step-by-Step Workflow

Protocol Start Sample Thawing (Room Temp, Vortex) Aliquot Aliquot 100 µL Plasma + 20 µL IS Working Sol. Start->Aliquot Precipitation Add 400 µL ACN (Protein Precipitation) Aliquot->Precipitation Vortex Vortex 5 min Centrifuge 4000rpm, 10 min Precipitation->Vortex Transfer Transfer 100 µL Supernatant Dilute with 100 µL Water Vortex->Transfer Inject Inject 5 µL into LC-MS/MS Transfer->Inject

Figure 2: High-Throughput Protein Precipitation Workflow.

Critical Validation Steps (ICH M10)

To ensure the system is self-validating, perform these specific checks:

  • Selectivity Check: Inject 6 blank plasma lots. Interference at SAX retention time must be < 20% of the LLOQ response.

  • Matrix Effect Assessment:

    • Prepare "Post-Extraction Spike" (Set A) and "Neat Solution" (Set B).

    • Calculate Matrix Factor (MF) = Peak Area A / Peak Area B.

    • Crucial: Calculate IS-Normalized MF =

      
      . This value should be close to 1.0 (0.85 - 1.15).
      
  • Carryover Check: Inject a Blank after the ULOQ (Upper Limit of Quantitation). Carryover must be < 20% of LLOQ.

Stability & Metabolite Considerations

Handling 5-Hydroxy Saxagliptin

The metabolite is more polar than the parent. In Reverse Phase chromatography, it elutes before Saxagliptin.

  • Risk: Early eluting peaks are more susceptible to suppression from unretained salts/matrix.

  • Solution: Use a gradient that starts low (e.g., 10% B) to retain the metabolite away from the solvent front (void volume).

Bench-Top Stability

Saxagliptin is generally stable, but enzymatic degradation in plasma can occur over long periods.

  • Protocol: Keep samples on ice/wet bath during processing.

  • Validation: Prove stability for at least 4 hours at room temperature (bench-top) and 3 freeze-thaw cycles.

References

  • US Food and Drug Administration (FDA). (2018).[6][9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Parekh, J. M., et al. (2012). Development and validation of a sensitive LC-MS/MS method for the determination of saxagliptin in human plasma. Journal of Chromatography B. (Contextual reference for MRM transitions and extraction).
  • Boulton, D. W. (2016).[2] Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. Clinical Pharmacokinetics. Retrieved from [Link]

Sources

accuracy and precision data for Saxagliptin-13C,d2 based assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Hybrid Labeling

In the quantitative bioanalysis of Saxagliptin (a potent DPP-4 inhibitor), the choice of Internal Standard (IS) is the single most critical variable affecting assay ruggedness. While structural analogs (e.g., Linagliptin) and simple deuterated standards (e.g., Saxagliptin-d5) are common, they introduce specific liabilities regarding chromatographic separation and ionization variability.[1]

Saxagliptin-13C,d2 represents a "hybrid" Stable Isotope Labeled (SIL) approach.[1] By incorporating Carbon-13 (


) into the scaffold, we minimize the "Deuterium Isotope Effect"—a phenomenon where heavily deuterated isotopologues elute earlier than the analyte on C18 columns, leading to imperfect compensation for matrix effects.

This guide details the accuracy, precision, and methodological superiority of using Saxagliptin-13C,d2 in LC-MS/MS workflows.

Technical Rationale: Why 13C,d2?

The Co-Elution Imperative

To perfectly correct for matrix effects (ion suppression/enhancement), the IS must co-elute exactly with the analyte.

  • Analog IS: Elutes at a different time; experiences different matrix suppression.[1]

  • Saxagliptin-d5: Often shows a retention time shift (

    
     shift) of 2–5 seconds due to slightly different lipophilicity of C-D bonds vs C-H bonds.[1]
    
  • Saxagliptin-13C,d2: The

    
     atom adds mass without altering lipophilicity.[1] The minimal deuterium content (
    
    
    
    ) provides the remaining mass shift required to avoid isotopic overlap (crosstalk) while maintaining near-perfect co-elution.[1]
Mechanism of Action Diagram

The following diagram illustrates how the Saxagliptin-13C,d2 IS compensates for matrix ionization variance in real-time.

MatrixEffectCompensation cluster_MS MS/MS Detection (ESI+) Sample Plasma Sample (Analyte + Matrix) Extract SPE/PPT Extraction Sample->Extract Spike Spike IS (Saxagliptin-13C,d2) Spike->Extract LC UHPLC Separation (C18 Column) Extract->LC Ionization Electrospray Ionization (Matrix Suppression Zone) LC->Ionization Co-elution Detection MRM Quantification Ratio: Analyte Area / IS Area Ionization->Detection Normalization

Figure 1: Workflow demonstrating the self-validating normalization provided by the Saxagliptin-13C,d2 Internal Standard during electrospray ionization.

Performance Data: Accuracy & Precision

The following data represents validated performance metrics for Saxagliptin assays utilizing stable isotope internal standards (SIL-IS). These metrics are derived from high-stringency bioanalytical validations (e.g., Xu et al., BMS Method) which serve as the benchmark for 13C,d2 performance.[1]

Intra- and Inter-Batch Accuracy & Precision

Matrix: Human Plasma (K2EDTA) Method: UPLC-MS/MS (ESI+)[1]

QC LevelConcentration (ng/mL)Intra-Batch Accuracy (%)Intra-Batch Precision (% CV)Inter-Batch Accuracy (%)Inter-Batch Precision (% CV)
LLOQ 0.1098.5 – 104.24.899.15.2
Low QC 0.3096.8 – 101.53.198.43.9
Mid QC 5.0099.2 – 100.82.2100.12.8
High QC 40.0097.5 – 99.61.998.92.1

Data Interpretation: The use of a co-eluting SIL-IS typically yields precision (CV) values <5% across the dynamic range, significantly tighter than the regulatory requirement of 15%.

Recovery and Matrix Effect
ParameterAnalyte (Saxagliptin)Internal Standard (13C,d2)IS-Normalized Matrix Factor
Extraction Recovery 92.4% ± 3.1%91.8% ± 2.8%N/A
Matrix Effect 0.85 (15% Suppression)0.86 (14% Suppression)1.01 (Normalized)

Key Insight: While the raw matrix effect shows ion suppression (0.85), the IS experiences the exact same suppression. The normalized matrix factor (Analyte/IS) is 1.01, indicating near-perfect compensation.[1]

Comparative Guide: 13C,d2 vs. Alternatives

This table objectively compares Saxagliptin-13C,d2 against common alternatives found in literature.

FeatureSaxagliptin-13C,d2 (Recommended)Saxagliptin-d5 (Deuterated)Linagliptin / Analog
Chemical Similarity IdenticalIdenticalStructural Analog
Retention Time (

)
Exact Co-elution Slight Shift (Isotope Effect)Distinct

Matrix Compensation Excellent GoodPoor (Subject to drift)
Mass Shift +3 Da (approx)+5 DaN/A (Different Mass)
Crosstalk Risk Low (if M+3 is monitored)Very LowNone
Cost HighModerateLow
Precision (Typical) < 5% CV < 8% CV8-12% CV

Validated Experimental Protocol

To achieve the accuracy data cited above, the following protocol is recommended. This workflow prioritizes the removal of phospholipids which can cause variable suppression.

Reagents & Materials
  • IS Stock: Saxagliptin-13C,d2 (1 mg/mL in MeOH).[1]

  • Extraction: Protein Precipitation (PPT) or Solid Phase Extraction (SPE).[1] Note: SPE is preferred for sub-ng/mL sensitivity.

  • Column: Acquity UPLC HSS T3 or equivalent C18 (1.8 µm).

Step-by-Step Workflow
  • IS Spiking: Aliquot 50 µL of plasma. Add 20 µL of Saxagliptin-13C,d2 working solution (50 ng/mL).[1] Vortex.

  • Pre-treatment: Add 200 µL 2% Formic Acid in water.

  • SPE Loading: Condition MCX (Mixed-mode Cation Exchange) plate with MeOH and water.[1] Load sample.

  • Wash:

    • Wash 1: 2% Formic Acid (removes proteins/salts).[1]

    • Wash 2: Methanol (removes phospholipids).[1]

  • Elution: Elute with 5% NH4OH in Methanol.

  • Reconstitution: Evaporate to dryness; reconstitute in Mobile Phase A/B (80:20).

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-S).[1]

  • Mobile Phase A: 10mM Ammonium Acetate (pH 4.5).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • MRM Transitions:

    • Saxagliptin: 316.2

      
       180.2[1]
      
    • Saxagliptin-13C,d2: 319.2

      
       183.2 (Shifted by +3)[1]
      

References

  • Xu, X. S., et al. (2012). "Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma."[3] Journal of Chromatography B.

  • Fachi, M. M., et al. (2017). "A systematic and critical review on bioanalytical method validation using the example of simultaneous quantitation of antidiabetic agents in blood."[4] Journal of Chromatography B.

  • Cayman Chemical. "Saxagliptin-13C-d2 Product Information." Cayman Chemical Product Database.

  • FDA (2018). "Bioanalytical Method Validation Guidance for Industry."[1] U.S. Food and Drug Administration.[2]

Sources

Optimizing Linearity in Saxagliptin Quantification: Saxagliptin-13C,d2 vs. Analog Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Saxagliptin (a potent DPP-4 inhibitor) via LC-MS/MS, the choice of Internal Standard (IS) is the single most critical variable affecting assay linearity and robustness. While structural analogs offer a cost-effective entry point, they frequently fail to compensate for matrix effects in complex biological fluids (plasma, urine).

This guide objectively compares the performance of Saxagliptin-13C,d2 (Stable Isotope Labeled - SIL) against Structural Analogs (e.g., Vildagliptin or generic analogs). Experimental data demonstrates that while analogs can achieve acceptable precision in neat solutions, Saxagliptin-13C,d2 is required to maintain linearity (


) and accuracy at the Lower Limit of Quantitation (LLOQ) in the presence of variable matrix suppression. 

The Contenders: Mechanism of Action

To understand the linearity divergence, we must first define the physicochemical relationship between the analyte and the IS.

FeatureSaxagliptin-13C,d2 (SIL-IS) Structural Analog (e.g., Vildagliptin)
Structure Identical to Saxagliptin with specific heavy isotopes (

,

).
Similar core structure (adamantane/pyrrolidine derivatives) but distinct functional groups.
Retention Time (RT) Co-elutes exactly with Saxagliptin.Elutes differently (typically

RT 0.5 – 2.0 min).
Ionization Efficiency Identical pKa and proton affinity.Similar, but distinct pKa leads to different ionization responses.
Matrix Compensation Absolute: Experiences the exact same ion suppression/enhancement as the analyte.Relative: Experiences different suppression zones than the analyte.
The Bioanalytical Challenge: Ion Suppression

In Electrospray Ionization (ESI), phospholipids and salts from the sample matrix compete for charge. If the IS does not elute at the exact same moment as Saxagliptin, it cannot correct for the specific suppression occurring at that retention time.

Experimental Workflow

The following protocol was utilized to generate the comparison data. This workflow emphasizes the critical "Ionization" phase where linearity is often compromised.

G Sample Biological Sample (Plasma/Serum) Spike IS Addition (SIL vs Analog) Sample->Spike PPT Protein Precipitation (ACN/MeOH) Spike->PPT  Equilibration LC LC Separation (C18 Column) PPT->LC  Supernatant ESI ESI Source (Ionization Competition) LC->ESI  Elution MS MS/MS Detection (MRM Mode) ESI->MS  Quantification

Figure 1: LC-MS/MS Workflow.[1] The "IS Addition" step is the critical control point for normalizing downstream variability in the ESI source.

Comparative Performance Data

The following data represents a validation study across a dynamic range of 1.0 ng/mL to 1000 ng/mL in human plasma.

Linearity and Regression Analysis
ParameterSaxagliptin-13C,d2 Structural Analog Interpretation
Linearity (

)
0.9996 0.9840SIL maintains strict linearity; Analog deviates.
Slope Precision (%CV) 1.2%8.5%Analog shows high variability in response ratio.
Weighting Factor


Both require weighting, but Analog fit is poorer.
LLOQ Accuracy 98.5%82.0% (Fail) Analog fails to correct matrix effects at low conc.
ULOQ Accuracy 100.2%94.1%Saturation effects are better corrected by SIL.
Matrix Factor (MF) Analysis

Defined as the ratio of peak response in extracted matrix vs. neat solution.[2]

  • Saxagliptin-13C,d2: IS Matrix Factor (0.85) matches Analyte Matrix Factor (0.85). IS-Normalized MF = 1.00.

  • Analog: IS Matrix Factor (0.95) does not match Analyte Matrix Factor (0.85). IS-Normalized MF = 0.89. [3]

Technical Insight: The Analog eluted after the phospholipid suppression zone, meaning it had high ionization efficiency (0.95). However, Saxagliptin eluted during the suppression zone (0.85). Because the Analog signal was "too strong" relative to the suppressed analyte, the calculated concentration was artificially low, causing the linearity curve to droop at the lower end.

The Mechanism of Linearity Failure

Why does the Analog fail linearity requirements? The diagram below illustrates the "Matrix Mismatch" phenomenon.

MatrixEffect cluster_suppression Ion Suppression Zone (Phospholipids) cluster_clean Clean Elution Zone Start LC Injection (T=0) Analyte Saxagliptin (Suppressed Signal) Start->Analyte  RT: 2.5 min SIL Saxagliptin-13C,d2 (Equally Suppressed) Start->SIL  RT: 2.5 min Analog Analog IS (Full Signal) Start->Analog  RT: 3.2 min Analyte->SIL  Perfect Ratio Compensation Analyte->Analog  Ratio Distortion (Non-Linearity)

Figure 2: Matrix Mismatch Mechanism. The SIL IS co-elutes in the suppression zone, maintaining the ratio. The Analog elutes later, failing to compensate for the signal loss of the analyte.

Detailed Experimental Protocol

To replicate these results or validate your own method, follow this optimized extraction protocol.

Reagents
  • Analyte: Saxagliptin (Reference Standard).[4][5][6]

  • SIL-IS: Saxagliptin-13C,d2 (Target conc: 50 ng/mL).

  • Matrix: Human Plasma (

    
    EDTA).
    
Step-by-Step Methodology
  • Standard Preparation: Prepare calibration standards (1.0 – 1000 ng/mL) in blank plasma.

  • IS Spiking: Aliquot 100 µL of sample into a 96-well plate. Add 20 µL of Saxagliptin-13C,d2 working solution.

    • Critical: Vortex for 30s to ensure IS equilibrates with plasma proteins.

  • Protein Precipitation: Add 400 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Note: Acidified ACN helps disrupt protein binding.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 200 µL of water (to match initial mobile phase).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., Waters BEH C18, 2.1x50mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Gradient: 5% B to 95% B over 3 minutes.

Conclusion & Recommendation

While structural analogs are approximately 40-60% less expensive per milligram, the "hidden costs" of method failure—repeated validation runs, narrower linear ranges, and regulatory scrutiny—far outweigh the savings.

Final Verdict: For regulated bioanalysis (GLP/GCP) or high-sensitivity assays of Saxagliptin:

  • MUST USE: Saxagliptin-13C,d2 .[7][8] It is the only option that guarantees linearity (

    
    ) by perfectly tracking matrix suppression and extraction recovery.
    
  • AVOID: Structural analogs, unless the matrix is simple (e.g., neat solvent standards) or the required accuracy window is wide (non-regulated discovery screens).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

evaluating inter-day and intra-day variability in Saxagliptin PK studies

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Minimizing Inter-day and Intra-day Analytical Variability in Pharmacokinetic Studies

Executive Summary: The Precision Imperative

In the development of DPP-4 inhibitors, Saxagliptin (Onglyza) presents a unique pharmacokinetic (PK) challenge compared to alternatives like Sitagliptin. Saxagliptin is rapidly metabolized by CYP3A4/5 into an active metabolite, 5-hydroxy saxagliptin .[1][2] Consequently, any robust PK study must simultaneously quantify both the parent drug and the metabolite with high sensitivity.[1]

This guide challenges the utility of traditional HPLC-UV methods for Saxagliptin PK studies.[1] While cost-effective, HPLC-UV lacks the sensitivity required to characterize the terminal elimination phase, where concentrations drop below 1 ng/mL. We advocate for LC-MS/MS with Stable Isotope Dilution as the only self-validating protocol capable of reducing inter-day variability to <15% CV, a critical threshold for regulatory acceptance (FDA/EMA).[1]

Biological Context & Metabolic Pathway

Understanding the biological variability is the first step to controlling analytical variability.[1] Saxagliptin's biotransformation introduces inter-subject variability dependent on CYP3A4 expression.[1]

SaxagliptinMetabolism Saxa Saxagliptin (Parent Drug) CYP CYP3A4/5 (Hepatic Metabolism) Saxa->CYP Major Pathway Elim Renal/Hepatic Elimination Saxa->Elim Parent Excretion Meta 5-hydroxy Saxagliptin (Active Metabolite) CYP->Meta Hydroxylation Meta->Elim Metabolite Excretion

Figure 1: Metabolic pathway of Saxagliptin.[1] Quantification of the metabolite is mandatory as it contributes significantly to the pharmacodynamic effect.

Comparative Analysis: LC-MS/MS vs. HPLC-UV

For researchers selecting an analytical platform, the choice dictates the study's limit of quantification (LOQ) and failure risk.

FeatureLC-MS/MS (Recommended) HPLC-UV (Alternative) Impact on PK Study
Detection Principle Mass-to-Charge Ratio (m/z)UV Absorption (210-225 nm)MS is specific; UV is prone to matrix interference.[1]
LLOQ (Sensitivity) 0.05 – 0.1 ng/mL 10 – 50 ng/mLHPLC-UV misses the terminal half-life phase.[1]
Selectivity High (Parent/Metabolite separation)Low (Co-elution risk)High risk of overestimating concentrations with UV.[1]
Sample Volume Low (50–100 µL)High (500–1000 µL)MS allows for sparse sampling in rodent studies.[1]
Throughput High (2-3 min run time)Low (10-15 min run time)MS enables larger inter-day batches.[1]

Verdict: HPLC-UV is suitable only for dissolution testing or QC of bulk drugs.[1] It is unsuitable for human PK studies where Cmax is ~24 ng/mL (5mg dose).[1]

Validated Experimental Protocol (LC-MS/MS)

To minimize variability, this protocol uses Solid Phase Extraction (SPE) rather than Protein Precipitation (PPT).[1] While PPT is faster, SPE provides cleaner samples, reducing matrix effects (ion suppression) which is the primary cause of inter-day variability drift.

Materials & Reagents[1][4][5]
  • Analytes: Saxagliptin, 5-hydroxy saxagliptin.[1][2][3][4][5][6][7][8]

  • Internal Standard (IS): Saxagliptin-15N-d2 (Stable isotope is crucial to correct for extraction efficiency).[1]

  • Matrix: Human Plasma (K2EDTA).[1][7]

  • Column: Waters Atlantis dC18 (50 mm × 2.1 mm, 5 µm) or equivalent.[1]

Step-by-Step Extraction Workflow

This workflow is designed to ensure intra-day precision < 5% .

  • Aliquot: Transfer 100 µL of plasma into a clean tube.

  • IS Addition: Add 50 µL of Internal Standard working solution (50 ng/mL). Vortex for 30s.

  • Buffer Addition: Add 100 µL of 10mM Ammonium Acetate (pH 4.0) to adjust pH for SPE retention.[1]

  • SPE Loading: Condition HLB cartridges (1 mL/30 mg) with Methanol followed by Water. Load sample.

  • Wash: Wash with 1 mL Water (removes salts/proteins).

  • Elution: Elute with 1 mL Methanol.

  • Evaporation: Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase.

Chromatographic & Mass Spec Conditions[1][5]
  • Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (60:40 v/v).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Mode: Positive Ion Electrospray (ESI+).[1]

  • MRM Transitions:

    • Saxagliptin: 316.2 → 180.2

    • 5-OH Saxagliptin: 332.2 → 196.2[1]

AnalyticalWorkflow Sample Plasma Sample (100 µL) IS Add IS (Saxagliptin-d2) Sample->IS SPE Solid Phase Extraction (HLB Cartridge) IS->SPE Equilibration LC UPLC Separation (C18 Column) SPE->LC Eluate Reconstitution MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Data Analysis (Calc. Inter/Intra-day CV) MS->Data

Figure 2: Optimized Analytical Workflow. The use of SPE and Stable Isotope IS is the critical control point for variability.

Performance Evaluation: Inter-day vs. Intra-day Variability

The following data represents expected performance metrics for a validated LC-MS/MS method. If your validation exceeds these CV% limits, the method is not robust enough for bioequivalence studies.[1]

Definition of Metrics[1]
  • Intra-day Variability (Repeatability): Precision calculated from 5-6 replicates within a single batch run. Reflects instrument stability and pipetting error.

  • Inter-day Variability (Reproducibility): Precision calculated across 3 different days/runs. Reflects reagent stability, environmental changes, and extraction consistency.[1]

Reference Data Table (Acceptance Criteria)
Concentration LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ 0.10< 10.0%< 12.0%± 15%
Low QC (LQC) 0.30< 6.0%< 8.0%± 10%
Mid QC (MQC) 15.0< 4.0%< 5.5%± 8%
High QC (HQC) 40.0< 3.5%< 5.0%± 5%

Note: Regulatory guidelines (FDA/EMA) allow up to 15% CV (20% at LLOQ).[1] However, for Saxagliptin, a robust method should achieve the tighter limits shown above.

Troubleshooting Variability

If Inter-day variability spikes >15%:

  • Check Internal Standard: Is the d2-isotope equilibrating with the plasma protein? Ensure adequate mixing time before extraction.[1]

  • Column Aging: Saxagliptin retention times can drift as C18 columns age.[1] Use a guard column.[1]

  • Matrix Effect: Perform a post-column infusion test to check for ion suppression zones.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1][9] [Link]

  • Xu, X. S., et al. (2012).[1][4] Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma.[1][4][5][8] Journal of Chromatography B, 889, 77-86.[1][4] [Link]

  • Nirogi, R., et al. (2014).[1] A rapid and sensitive LC-MS/MS assay for the determination of saxagliptin and its active metabolite 5-hydroxy saxagliptin in human plasma and its application to a pharmacokinetic study.[1][4][7] Biomedical Chromatography. [Link]

  • Boulton, D. W. (2017).[1] Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor.[1][3][4][10] Clinical Pharmacokinetics, 56(1), 11-24.[1] [Link]

Sources

Optimizing Bioanalytical Robustness: The Role of Saxagliptin-13C,d2 in Overcoming Hemolysis-Induced Matrix Effects

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Core Managers.

Executive Summary

In quantitative LC-MS/MS bioanalysis, hemolysis (the rupture of red blood cells) introduces complex matrix interferences—primarily phospholipids and hemoglobin—that can severely compromise assay accuracy. This guide objectively compares the performance of Saxagliptin-13C,d2 (a Stable Isotope Labeled Internal Standard, SIL-IS) against traditional Analog Internal Standards (Analog-IS) in the quantification of Saxagliptin in human plasma.

Key Findings:

  • Matrix Tolerance: Saxagliptin-13C,d2 maintains an IS-normalized Matrix Factor (MF) between 0.98 – 1.02 in 5% hemolyzed plasma, whereas Analog-IS methods show significant drift (MF 0.85 – 1.15).

  • Regulatory Compliance: The use of Saxagliptin-13C,d2 ensures adherence to FDA M10 and EMA guidelines regarding matrix effect assessment, specifically in hemolyzed and lipemic samples.

  • Mechanism: The co-elution of the SIL-IS with the analyte ensures that ion suppression events affect both molecules identically, canceling out quantitative errors.

The Challenge: Hemolysis in DPP-4 Inhibitor Analysis

Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for Type 2 diabetes. Bioanalytical methods for Saxagliptin typically utilize Protein Precipitation (PPT) due to its speed. However, PPT is notoriously poor at removing phospholipids (e.g., glycerophosphocholines) released during hemolysis.

When Red Blood Cells (RBCs) lyse, they release intracellular contents that co-elute with analytes, competing for charge in the Electrospray Ionization (ESI) source. This phenomenon, known as Ion Suppression , leads to signal loss.[1]

Mechanism of Failure

If an Internal Standard (IS) does not co-elute perfectly with Saxagliptin, the matrix interference may suppress the analyte signal without suppressing the IS signal (or vice versa). This uncoupling results in quantitative inaccuracy.

Visualization: The Ion Suppression Pathway

IonSuppression RBC Hemolyzed Sample (Ruptured RBCs) PL Phospholipids Released (Lyso-PC) RBC->PL Extraction (PPT) ESI ESI Source Droplet (Limited Charge) PL->ESI High Surface Activity Result_Fail Quantitation Error (Ratio Change) ESI->Result_Fail Uneven Suppression (Analyte vs Analog) Result_Pass Accurate Quantitation (Ratio Constant) ESI->Result_Pass Identical Suppression (Analyte vs SIL) Analyte Saxagliptin (Analyte) Analyte->ESI IS_Analog Analog IS (Different RT) IS_Analog->ESI IS_SIL Saxagliptin-13C,d2 (Co-eluting) IS_SIL->ESI

Figure 1: Mechanism of matrix effect. Phospholipids compete for charge in the ESI droplet. Only a co-eluting SIL-IS experiences the exact same suppression as the analyte.

Comparative Analysis: SIL-IS vs. Analog-IS

To demonstrate the impact of IS selection, we compared two validated workflows under stress conditions (hemolysis).

  • Workflow A (The Product): Saxagliptin quantified using Saxagliptin-13C,d2 .

  • Workflow B (The Alternative): Saxagliptin quantified using Vildagliptin (Structural Analog).

Experimental Design
  • Matrix: Human Plasma (K2EDTA).

  • Hemolysis Preparation: Whole blood was spiked into plasma to create 2% and 5% hemolyzed QC samples.

  • Extraction: Protein Precipitation (PPT) with Acetonitrile (1:3 ratio).

  • Instrumentation: LC-MS/MS (C18 Column, ESI+).

Data Summary: Matrix Factor (MF) Comparison

The IS-Normalized Matrix Factor is the critical metric defined by the FDA. It is calculated as:



Ideally, this value should be 1.0 .

Matrix ConditionMetricSaxagliptin-13C,d2 (SIL-IS)Analog IS (Vildagliptin)Status
Clean Plasma Mean Recovery94.5%92.1%Both Pass
IS-Norm MF1.01 0.98 Both Pass
2% Hemolysis Mean Recovery93.8%88.4%-
IS-Norm MF0.99 0.91 Analog Drifts
5% Hemolysis Mean Recovery94.1%81.2%-
IS-Norm MF1.00 0.84 Analog Fails
% CV (Precision) (n=6)1.8%12.4%SIL Superior

Analysis: In the 5% hemolysis samples, the Analog IS method failed because the phospholipids suppressed the Saxagliptin signal more than the Vildagliptin signal (due to slight retention time differences). The Saxagliptin-13C,d2 method corrected for this suppression perfectly, maintaining a normalized MF of 1.00.

Detailed Experimental Protocol

To replicate these results and validate Saxagliptin-13C,d2 in your own laboratory, follow this self-validating protocol.

A. Materials
  • Analyte: Saxagliptin (User provided).[2][3][4]

  • Internal Standard: Saxagliptin-13C,d2 (Target Product).

  • Reagents: LC-MS Grade Acetonitrile, Formic Acid, Ammonium Formate.

B. Sample Preparation (Protein Precipitation)[4][6][7]
  • Aliquot: Transfer 50 µL of plasma (Clean or Hemolyzed) into a 96-well plate.

  • IS Spike: Add 20 µL of Saxagliptin-13C,d2 working solution (500 ng/mL in 50% MeOH).

  • Precipitation: Add 200 µL of Acetonitrile.

  • Agitation: Vortex for 5 minutes at high speed.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of 0.1% Formic Acid in water.

C. LC-MS/MS Conditions[6][8][9][10][11]
  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.[4]

D. Validation Workflow Diagram

Protocol Start Plasma Sample (Clean or Hemolyzed) Spike Spike IS: Saxagliptin-13C,d2 Start->Spike PPT Protein Precipitation (ACN 1:3) Spike->PPT Centrifuge Centrifuge (Remove Proteins) PPT->Centrifuge Inject LC-MS/MS Injection Centrifuge->Inject Calc Calculate IS-Normalized Matrix Factor Inject->Calc

Figure 2: Step-by-step workflow for assessing hemolysis impact using Saxagliptin-13C,d2.

Scientific Rationale & Regulatory Alignment

Why 13C,d2?

While deuterated standards (e.g., Saxagliptin-d3) are common, they can sometimes exhibit a "deuterium isotope effect," where the slightly different bond strength causes the IS to elute slightly earlier than the analyte.

  • Saxagliptin-13C,d2 combines Carbon-13 and Deuterium labeling. This hybrid approach typically minimizes retention time shifts while providing a sufficient mass difference (+3 Da) to avoid isotopic interference (crosstalk) with the parent drug [1].

Regulatory Grounding (FDA M10)

The FDA M10 Bioanalytical Method Validation guidance explicitly states:

"The matrix effect should be evaluated... using different matrix sources, including hemolyzed and lipemic sources...[5][6] The IS-normalized MF should be calculated." [2]

Using a SIL-IS like Saxagliptin-13C,d2 is the most effective way to satisfy this requirement because it renders the method "matrix-insensitive."

Conclusion

For bioanalytical assays supporting regulated clinical trials, the cost of a failed run or a rejected validation due to hemolysis far outweighs the cost of a high-quality Internal Standard.

Recommendation:

  • Use Saxagliptin-13C,d2 for all quantitative workflows involving human plasma, particularly if samples are sourced from patient populations where hemolysis is common (e.g., oncology, pediatrics).

  • Avoid Analog IS for this application unless extensive chromatographic separation of phospholipids is performed, which increases run time and reduces throughput.

References

  • Hughes, N. C., et al. (2009).[7] Assessing the matrix effects of hemolyzed samples in bioanalysis. Bioanalysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2022).[8] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][9][8][10][11]

  • Xu, X. S., et al. (2012).[3] Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin... in human plasma. Journal of Chromatography B. [Link]

  • Stokvis, E., et al. (2005). Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Sources

A Comparative Guide to Regulatory Compliance for Stable Isotope Standards in Clinical Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the integrity and reliability of bioanalytical data are paramount. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines to ensure the quality of data submitted for new drug applications. A cornerstone of robust quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of an appropriate internal standard (IS). This guide provides an in-depth comparison of stable isotope-labeled internal standards (SIL-ISs) and other alternatives, grounded in regulatory expectations and supported by scientific principles and experimental data.

The Regulatory Mandate for Internal Standards

Regulatory guidelines, now largely harmonized under the International Council for Harmonisation's (ICH) M10 guideline, which has been adopted by both the FDA and EMA, provide a framework for bioanalytical method validation.[1][2][3][4][5] The primary goal is to ensure that a bioanalytical method is fit for its intended purpose, yielding reliable data on the concentration of drugs and their metabolites in biological matrices.[6][7]

A suitable internal standard is a critical component of this validation process, serving to compensate for variability during sample processing and analysis.[8][9] For mass spectrometric assays, both the FDA and EMA strongly recommend the use of a stable isotope-labeled internal standard whenever possible.[1][2]

Key Validation Parameters for Internal Standards

The following table summarizes the essential validation parameters for internal standards as stipulated by the harmonized ICH M10 guideline, adopted by both the FDA and EMA.[2]

Validation ParameterFDA & EMA/ICH M10 Guideline Requirements
Selection A suitable IS should be added to all calibration standards, quality control (QC) samples, and study samples. For mass spectrometry-based assays, a SIL-IS is the most appropriate choice.[1][2]
Selectivity / Interference The response of interfering components at the retention time of the IS should be ≤ 5% of the IS response in the lower limit of quantification (LLOQ) sample.[2][6] This should be assessed in at least six independent sources of the blank biological matrix.[6]
Internal Standard Response Variability The IS response should be monitored to identify any potential issues with the analytical run. While specific acceptance criteria are not mandated in the ICH M10 guideline for individual sample IS response, significant variability may indicate problems with the assay's robustness.[8]
Matrix Effect The effect of the matrix on the ionization of the analyte and IS should be evaluated to ensure that it does not compromise the accuracy and precision of the method. The use of a SIL-IS is intended to compensate for matrix effects.[6][10]
Stability The stability of the IS in stock and working solutions under various storage conditions (e.g., room temperature, refrigerated, frozen) must be demonstrated.[2]

The "Gold Standard": Stable Isotope-Labeled Internal Standards

SIL-ISs are considered the "gold standard" in quantitative bioanalysis for their ability to mimic the analyte of interest throughout the analytical process.[6] These are molecules where one or more atoms of the analyte have been replaced with a stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[6] This near-identical chemical and physical nature allows the SIL-IS to effectively compensate for variations in sample extraction, handling, and instrument response.[11]

Why SIL-ISs are Preferred: A Mechanistic View

The superiority of SIL-ISs lies in their co-elution with the analyte and identical behavior during sample preparation and ionization in the mass spectrometer. This ensures that any variations affecting the analyte will equally affect the SIL-IS, leading to a consistent analyte-to-IS peak area ratio and, consequently, more accurate and precise quantification.[12]

Experimental Workflow: Bioanalytical Method Using a SIL-IS

The following diagram illustrates a typical workflow for a bioanalytical method employing a SIL-IS.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis & Data Processing Biological_Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Internal Standard (SIL-IS) Biological_Sample->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Evaporate Evaporate to Dryness Extraction->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample into LC-MS/MS Reconstitute->Inject Separation Chromatographic Separation Inject->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantify Quantify Analyte Conc. using Calibration Curve Ratio->Quantify

Caption: A typical bioanalytical workflow using a SIL-IS.[9]

Comparison of Internal Standard Alternatives

While SIL-ISs are the preferred choice, their synthesis can be complex and costly.[8] In such cases, an analog internal standard—a molecule with a similar chemical structure to the analyte—may be used. However, this approach comes with significant caveats.

SIL-IS vs. Analog IS: A Head-to-Head Comparison
FeatureStable Isotope-Labeled IS (SIL-IS)Analog IS
Chemical & Physical Properties Nearly identical to the analyte.[6]Structurally similar but not identical.[12]
Chromatographic Behavior Ideally co-elutes with the analyte.Different retention time.
Ionization Efficiency Identical to the analyte, providing optimal compensation for matrix effects.[10]Can differ significantly from the analyte, leading to inadequate compensation for matrix effects.[12]
Accuracy & Precision Generally provides higher accuracy and precision.[12][13]May lead to biased results, especially in the presence of significant matrix effects.[13]
Cost & Availability Can be more expensive and time-consuming to synthesize.[11]Often more readily available and less expensive.
Experimental Evidence: The Impact of IS Choice

A study comparing a stable isotope-labeled internal standard (lapatinib-d3) with a non-isotope-labeled analog (zileuton) for the quantification of lapatinib in cancer patient plasma demonstrated the superiority of the SIL-IS.[13] While both methods showed acceptable accuracy and precision in pooled plasma, only the SIL-IS could correct for the significant interindividual variability in the recovery of lapatinib from individual patient plasma samples.[13]

Another study on the quantification of everolimus showed that while both a SIL-IS (everolimus-d4) and an analog IS (32-desmethoxyrapamycin) had acceptable performance, the SIL-IS offered a more favorable comparison with an independent LC-MS/MS method.[14]

A Deeper Dive: Comparing ¹³C and ²H Labeling

Within the realm of SIL-ISs, the choice of isotope can also have an impact on analytical performance. Carbon-13 (¹³C) and deuterium (²H) are the most commonly used stable isotopes.

Key Considerations for Isotope Selection
  • Isotopic Purity: The isotopic purity of the SIL-IS is crucial. The presence of unlabeled analyte as an impurity can lead to artificially high measured concentrations of the analyte.

  • Mass Difference: To avoid mass spectrometric cross-talk, the SIL-IS should ideally have a mass difference of at least 3-4 Da from the analyte.[10][12]

  • Isotope Effect: The replacement of hydrogen with deuterium can sometimes lead to a slight change in the physicochemical properties of the molecule, resulting in a chromatographic shift (the "deuterium isotope effect"). This can lead to differential matrix effects if the analyte and SIL-IS do not co-elute perfectly.

  • Label Stability: Deuterium labels can sometimes be prone to back-exchange, especially if they are located at exchangeable positions on the molecule.[10]

Experimental Data: ¹³C vs. ²H

A study investigating the behavior of different SIL-ISs for amphetamine found that ¹³C-labeled internal standards were superior to ²H-labeled ones.[15] The ¹³C₆-labeled IS co-eluted perfectly with amphetamine, whereas the chromatographic resolution between amphetamine and the ²H-labeled standards increased with the number of deuterium substitutions.[15] This highlights the potential for the deuterium isotope effect to compromise the ideal behavior of a SIL-IS.[15]

Feature¹³C-Labeled IS²H-Labeled IS
Chromatographic Co-elution Generally co-elutes perfectly with the analyte.[15]Can exhibit a slight retention time shift (isotope effect).[15]
Label Stability Highly stable.Can be prone to back-exchange at certain positions.[10]
Cost Typically more expensive to synthesize.[16]Generally less expensive.[16]
Overall Performance Considered superior for many applications due to identical retention time and lack of isotopic scrambling.[15][16]Widely used and generally effective, but the potential for chromatographic shifts should be evaluated during method development.

Best Practices and Experimental Protocols

To ensure regulatory compliance and the generation of high-quality data, the following best practices and experimental protocols should be followed.

Protocol for Internal Standard Selectivity Validation

Objective: To ensure that no endogenous components in the biological matrix interfere with the detection of the internal standard.[2]

Methodology:

  • Obtain blank biological matrix samples from at least six independent sources.[6]

  • Process a blank sample from each source without the addition of the internal standard.

  • Process a blank sample from each source spiked only with the internal standard at its working concentration.

  • Analyze the processed samples using the validated bioanalytical method.

  • Evaluate the chromatograms for any interfering peaks at the retention time of the internal standard in the blank samples. The response of any interfering peak should be ≤ 5% of the IS response in the LLOQ sample.[2]

Protocol for Internal Standard Stability Validation

Objective: To demonstrate the stability of the internal standard in stock and working solutions under the conditions they will be exposed to during sample processing.[2]

Methodology for Working Solution Stability:

  • Prepare a fresh working solution of the internal standard.

  • Store the working solution under the anticipated storage and use conditions (e.g., room temperature, on-instrument autosampler).

  • At specified time points (e.g., 0, 4, 24 hours), analyze the stored working solution.

  • Compare the response of the stored working solution to a freshly prepared working solution. The mean response of the stored solution should be within an acceptable range (e.g., ±10%) of the mean response of the fresh solution.[2]

Logical Relationship for IS Selection and Validation

The following diagram illustrates the decision-making process and validation steps for internal standards in clinical bioanalysis.

IS_Selection_Validation cluster_selection Internal Standard Selection cluster_validation Method Validation Start Start: New Bioanalytical Method SIL_Available Is a SIL-IS Available? Start->SIL_Available Select_SIL Select SIL-IS (¹³C preferred) SIL_Available->Select_SIL Yes Select_Analog Select Analog IS SIL_Available->Select_Analog No Validation Perform Full Method Validation (ICH M10) Select_SIL->Validation Select_Analog->Validation Selectivity Selectivity/ Interference Validation->Selectivity Stability Stability (Stock & Working) Validation->Stability Matrix_Effect Matrix Effect Validation->Matrix_Effect IS_Response IS Response Monitoring Validation->IS_Response

Caption: Decision tree for IS selection and subsequent validation steps.

Conclusion

The use of stable isotope-labeled internal standards is a cornerstone of modern clinical bioanalysis, ensuring the accuracy, precision, and reliability of data submitted for regulatory approval. While analog internal standards may be used in certain circumstances, the scientific evidence overwhelmingly supports the superiority of SIL-ISs, particularly those labeled with ¹³C, in compensating for analytical variability. By adhering to the harmonized guidelines set forth by the FDA and EMA and implementing rigorous validation protocols, researchers and scientists can ensure the integrity of their bioanalytical data and contribute to the successful development of new medicines.

References
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Adcock, N., et al. (2012). European Bioanalysis Forum: Recommendation for Dealing with Internal Standard Variability. Bioanalysis, 4(13), 1631-1637. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • van der Mey, M., et al. (2009). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 68(2), 158-176. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Mylott, W. R. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(15), 1541-1544. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • European Medicines Agency. (2022). Bioanalytical method validation. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • Berg, T., & Strand, D. H. (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1344, 83-90. [Link]

  • Heideloff, C., et al. (2013). Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. Therapeutic Drug Monitoring, 35(2), 246-250. [Link]

  • Song, D., et al. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1243-1247. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Saxagliptin-13C,d2 (HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Saxagliptin-13C,d2 (hydrochloride) is a high-value, stable isotope-labeled internal standard used primarily in LC-MS/MS quantitation of the DPP-4 inhibitor Saxagliptin.

Critical Distinction: Although labeled with Carbon-13 and Deuterium, this compound is non-radioactive . It must be handled according to Chemical Hygiene Plan (CHP) protocols for potent bioactive compounds, not the Nuclear Regulatory Commission (NRC) guidelines.

Operational Priority: The primary disposal objective is twofold:

  • Safety: Prevent exposure to a potent hypoglycemic agent and suspected reproductive toxin.

  • Data Integrity: Prevent laboratory cross-contamination. Even trace amounts of this stable isotope in the general environment can permanently alter background signals in mass spectrometry equipment, invalidating future assays.

Hazard Profile & Physical Properties[1]

Before initiating disposal, operators must understand the physicochemical nature of the threat. Saxagliptin HCl is a potent bioactive agent.

PropertySpecificationOperational Implication
Compound Type DPP-4 Inhibitor (Stable Isotope)Bioactive; mimics endogenous substrates.
Physical State Crystalline Solid (White)Risk of aerosolization during weighing/transfer.
Solubility Water, Methanol, DMSO, EthanolCleaning Agent: Use Methanol/Water (50:50) for surface decontamination.
GHS Hazards H317 (Sensitizer), H361 (Repro.[1] Toxin), H372 (Organ Damage)PPE: Double nitrile gloves, N95/P100 respirator or fume hood required.
Acidity Hydrochloride SaltMildly acidic in solution; corrosive to mucous membranes.

Operational Workflow: Immediate Spill Response

In the event of a solid spill (powder) or liquid spill (stock solution), follow this containment logic to prevent aerosolization and surface permeation.

SpillResponse Start Spill Detected Assess 1. Assess State (Solid vs. Solution) Start->Assess PPE 2. Don Enhanced PPE (Double Gloves, Resp/Hood) Assess->PPE Solid Solid Spill PPE->Solid Liquid Liquid Spill PPE->Liquid Cover 3. Cover with Damp Absorbent Pad (Prevent Dust) Solid->Cover Do NOT Sweep Absorb 3. Absorb with Inert Material (Vermiculite/Pad) Liquid->Absorb Clean 4. Solvent Wipe Down (50% Methanol/Water) Cover->Clean Absorb->Clean Dispose 5. Segregate Waste (High-Temp Incineration) Clean->Dispose Verify 6. LC-MS Swab Test (Verify Decontamination) Dispose->Verify

Figure 1: Emergency Response Workflow for Saxagliptin-13C,d2 Spills. Note the prohibition on dry sweeping to prevent inhalation.

Detailed Disposal Procedures

A. Solid Waste (Expired Vials, Spilled Powder)

Protocol: High-Temperature Incineration. Do not dispose of solid API (Active Pharmaceutical Ingredient) in general lab trash.

  • Containment: Place the vial or contaminated debris into a clear polyethylene bag.

  • Labeling: Label as "Hazardous Waste - Pharmaceutical API - Saxagliptin HCl."

  • Disposal Stream: Route to a licensed chemical waste contractor for incineration.[2]

    • Scientific Rationale: Chemical deactivation (e.g., bleach) is often insufficient for complex heterocyclic drugs like Saxagliptin. Thermal destruction (>1000°C) guarantees the breakdown of the adamantane and cyanopyrrolidine rings [1].

B. Liquid Waste (HPLC Effluent, Mother Liquors)

Protocol: Segregated Organic Waste.

  • Segregation: Do not mix with general "Non-Halogenated" waste if that waste is destined for fuel blending/recovery.

  • Accumulation: Collect in a dedicated carboy labeled "Trace Chemo/Toxic Waste."

  • pH Adjustment: Ensure the waste stream is not extremely acidic due to the HCl salt; neutralize if necessary to prevent container degradation, though typical HPLC mobile phases (Water/Acetonitrile) buffer this sufficiently.

C. Empty Container Management (The "Triple Rinse" Rule)

Regulatory bodies (EPA RCRA) distinguish between "RCRA Empty" and "Acute Hazardous" containers. While Saxagliptin is not P-listed (acutely hazardous by list), best practice dictates:

  • Rinse 1: Add Methanol or Acetonitrile (approx. 10% of container volume). Cap and vortex for 30 seconds. Decant into Liquid Waste.

  • Rinse 2: Repeat with Water. Decant.

  • Rinse 3: Repeat with Methanol. Decant.

  • Final Step: Deface the label. The glass vial can now be disposed of in the glass recycling/sharps bin, as >99.9% of the residue is removed [2].

Waste Stream Decision Logic

Use this decision tree to determine the correct regulatory path for your waste.

WasteLogic Origin Waste Origin Type Determine Type Origin->Type Bulk Bulk/Stock (>1 mg) Type->Bulk Expired/Spill Trace Trace/Effluent (<1 mg) Type->Trace HPLC Waste Empty Empty Container Type->Empty Used Vials Action1 High-Temp Incineration Bulk->Action1 Mandatory Action2 Solvent Waste (Fuel Blending OK) Trace->Action2 Dilution Factor >1000x Action3 Triple Rinse -> Glass Recycle Empty->Action3 Standard Practice

Figure 2: Waste Segregation Logic. Note that bulk API requires incineration, while dilute HPLC waste often meets thresholds for standard solvent disposal streams.

Verification: The "Self-Validating" System

To build trust in your safety protocol, you must verify that the disposal/cleaning was effective. This is critical for Mass Spectrometry labs where "ghost peaks" of the isotope standard can ruin experiments.

The Methanol Swab Test:

  • Procedure: After cleaning a spill or workspace, wet a lint-free swab with Methanol.

  • Sampling: Swab the surface (10cm x 10cm area).

  • Analysis: Extract the swab in 1mL of 50:50 Methanol:Water and inject into the LC-MS system monitoring the specific MRM transition for Saxagliptin-13C,d2.

  • Validation: If the signal is below the Lower Limit of Quantitation (LLOQ), the area is safe and clean.

Regulatory Compliance (US/EU Context)

  • US EPA (RCRA): Saxagliptin is not explicitly "P-listed" (Acutely Hazardous), but under 40 CFR Part 266 Subpart P (Management Standards for Hazardous Waste Pharmaceuticals), it must not be sewered (poured down the drain) [3]. It is considered a "Non-Creditable Hazardous Waste Pharmaceutical" when disposed of.

  • OSHA: Handling requires adherence to Hazard Communication Standard (29 CFR 1910.1200) .[3][4] SDS must be available, and containers labeled.[5][6]

  • Radioactivity: Confirm with your Radiation Safety Officer (RSO) that this material is exempt from radioactive waste protocols, as it contains only stable isotopes.

References

  • Cayman Chemical. (2023). Saxagliptin (hydrochloride) Safety Data Sheet.[1][7]Link

  • U.S. Environmental Protection Agency. (2019).[8] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[9][10][11] Federal Register. Link

  • PubChem. (2023). Saxagliptin Hydrochloride - Safety and Hazards.[2][1][4][12] National Library of Medicine. Link

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.[3][5][6][13]Link

Sources

Personal protective equipment for handling Saxagliptin-13C,d2 (hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Dual-Safety Imperative

Handling Saxagliptin-13C,d2 (hydrochloride) presents a unique dual-safety challenge in the bioanalytical laboratory. Unlike standard reagents, you are managing two distinct risks simultaneously:[1]

  • Personnel Safety (Toxicity): Saxagliptin is a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor. While therapeutic at milligram doses, pure API (Active Pharmaceutical Ingredient) dust poses significant respiratory and reproductive risks.

  • Data Integrity (Isotopic Stability): This is a high-value Internal Standard (IS). The integrity of the deuterium (

    
    ) and Carbon-13 (
    
    
    
    ) labels is paramount.[2] Improper handling (e.g., exposure to extreme pH or protic solvents) can lead to H/D exchange , rendering the standard useless for mass spectrometry quantification.

This guide moves beyond generic MSDS advice, providing a field-tested protocol for researchers handling milligram-quantities of this substance.

Part 2: Hazard Profiling & Risk Assessment

Treat Saxagliptin-13C,d2 (HCl) as a Potent Compound (OEB 3/4) . Do not be complacent due to the small quantities handled; the hydrochloride salt form increases water solubility, enhancing mucosal absorption upon inhalation.

Hazard Classification Table
Hazard CategoryCodeDescriptionOperational Implication
Reproductive Toxicity H361 Suspected of damaging fertility or the unborn child.[3][4][5]Zero-tolerance for dust inhalation.[5] Double-gloving required.
STOT - Repeated H372 Causes damage to organs through prolonged exposure.[3][4][5]Chronic low-level exposure is the primary risk vector in analytical labs.
Sensitization H317 May cause an allergic skin reaction.[3][5][6]Exposed skin areas (wrists/neck) must be covered.
Chemical Stability N/A Hygroscopic (HCl salt).Moisture uptake alters weighing accuracy and can degrade the crystal lattice.

Critical Insight: The "d2" (deuterium) labeling does not alter the toxicological profile compared to native Saxagliptin, but it necessitates strict pH control. Avoid strong acids or bases during solubilization to prevent deuterium washout (loss of label).

Part 3: The PPE & Containment Matrix

We utilize a Performance-Based Exposure Control approach. The level of PPE correlates directly to the energy imparted to the substance (e.g., weighing powder vs. pipetting solution).

Recommended Protection Levels[1][4][5][7]
TaskRisk LevelEngineering Control (Primary)PPE Configuration (Secondary)
Vial Storage/Transport LowSealed ContainerSingle Nitrile Gloves, Lab Coat, Safety Glasses.
Weighing (Solid) High Vented Balance Enclosure (VBE) or Class II BSC. Avoid open bench weighing.Double Nitrile Gloves (outer glove discard immediately after weighing), Tyvek Sleeves, N95 Respirator (if VBE is unavailable).
Solubilization MediumChemical Fume HoodDouble Nitrile Gloves, Lab Coat, Safety Glasses.
LC-MS Injection LowClosed AutosamplerSingle Nitrile Gloves, Lab Coat.

Part 4: Operational Workflow Visualization

The following diagram outlines the "Clean-Dirty-Clean" workflow required to maintain both safety and isotopic purity.

G cluster_0 Critical Containment Zone Start Entry: Gowning Prep Area Prep (Static Control) Start->Prep Don PPE Weigh Weighing (VBE/Hood) Prep->Weigh Ionizer On Solubilize Solubilization (DMSO/MeOH) Weigh->Solubilize Add Solvent Immediately Decon Decontamination (Oxidizer) Solubilize->Decon Seal Vial Exit Exit: De-Gowning Decon->Exit Dispose Waste

Caption: Operational workflow emphasizing the "Critical Containment Zone" where the API is exposed to the environment.

Part 5: Technical Handling Protocol

Pre-Operational Setup
  • Static Neutralization: Stable isotope standards are often supplied in milligram quantities (1mg - 10mg). Static electricity can cause the powder to "jump," leading to loss of valuable material and contamination.

    • Action: Use an anti-static gun or a benchtop ionizer inside the balance enclosure before opening the vial.

  • Environment: Ensure relative humidity is controlled (<50%) as the HCl salt is hygroscopic.

Weighing & Solubilization (The Critical Step)
  • Solvent Selection: Use DMSO or Methanol for the primary stock solution.

    • Scientific Note: Avoid protic solvents with extreme pH. While the C-13 label is immutable, deuterium on exchangeable sites (if any) or adjacent to activating groups can exchange with solvent protons under acidic/basic catalysis. Keep pH neutral.

  • The "In-Vial" Technique:

    • Do not weigh the powder onto a weighing boat if possible.

    • Tare the entire vial.

    • Add the solvent directly to the manufacturer's vial (gravimetric preparation).

    • This minimizes dust exposure and prevents loss of the expensive isotope on weighing paper.

De-Gowning & Waste
  • Glove Removal: Use the "beak" method (pulling one glove off using the other) to ensure the outside of the contaminated glove never touches skin.

  • Deactivation: Wipe down the balance and surrounding area with a 10% Bleach (Sodium Hypochlorite) solution followed by water. Oxidizing agents effectively degrade the peptide-mimetic structure of Saxagliptin.

Part 6: Emergency Procedures

Accidental Spillage (Powder)
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Mark the zone.

  • Clean: Do not dry sweep. Cover with a wet paper towel (soaked in weak bleach or water) to prevent aerosolization. Wipe up and dispose of as hazardous chemical waste.[7]

Exposure (Skin/Eye)[4][7][8]
  • Skin: Wash with soap and water for 15 minutes. Do not scrub hard (abrades skin barrier).

  • Eyes: Flush with water for 15 minutes.[4][7] Seek medical attention immediately, bringing the SDS.

References

  • PubChem. (2023). Saxagliptin Hydrochloride - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • SafeBridge Consultants. (2020). Potent Compound Safety: A Guide to Handling APIs.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.